Technical Documentation Center

Iso Gatifloxacin-d3 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Iso Gatifloxacin-d3
  • CAS: 1794754-08-7

Core Science & Biosynthesis

Foundational

Iso Gatifloxacin-d3 chemical structure and physicochemical properties

An In-Depth Technical Guide to Iso Gatifloxacin-d3: Chemical Structure and Physicochemical Properties For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Iso Gatifloxacin-d3: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Iso Gatifloxacin-d3, a deuterated isomer of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin. The guide delves into its chemical structure, proposing the most likely positions for deuteration based on synthetic accessibility. It further presents a detailed analysis of its anticipated physicochemical properties, drawing comparisons with the well-characterized parent compound, Gatifloxacin. This document is intended to serve as a valuable resource for researchers utilizing Iso Gatifloxacin-d3, particularly as an internal standard in pharmacokinetic and metabolic studies, by offering insights into its molecular characteristics and the rationale behind its application.

Introduction: The Significance of Isotopic Labeling in Fluoroquinolone Research

Gatifloxacin is a potent, broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. It is a racemic mixture, with the chiral center located on the methyl-substituted piperazine ring[3]. In the pursuit of enhanced analytical accuracy and deeper understanding of drug metabolism, isotopically labeled compounds have become indispensable tools. Deuterium (D or ²H), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into drug molecules for use in quantitative bioanalysis and metabolic profiling[4]. The increased mass of deuterium imparts a distinct mass spectrometric signature, allowing for clear differentiation from the endogenous or unlabeled drug, making deuterated analogs ideal internal standards in mass spectrometry-based assays.

This guide focuses on a specific deuterated analog, Iso Gatifloxacin-d3. The "Iso" designation points to a positional isomer of Gatifloxacin, and available data strongly suggests this to be the 2-methylpiperazinyl derivative, as opposed to the 3-methylpiperazinyl structure of Gatifloxacin[]. The "-d3" suffix indicates the presence of three deuterium atoms within the molecule.

Chemical Structure Elucidation

The "Iso" Isomer: A Positional Shift in the Piperazine Moiety

The United States Pharmacopeia (USP) lists "Gatifloxacin Related Compound E" with the IUPAC name 1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This compound is also referred to as Iso-Gatifloxacin[]. This structural variation, the shift of the methyl group from the 3-position to the 2-position of the piperazine ring, is the defining feature of Iso Gatifloxacin.

Proposed Location of Deuterium Atoms in Iso Gatifloxacin-d3

While the molecular formula of Iso Gatifloxacin-d3 is established as C₁₉H₁₉D₃FN₃O₄, the precise location of the three deuterium atoms is not explicitly detailed in publicly available resources. However, based on common synthetic strategies for introducing deuterium and the commercial availability of deuterated precursors, the most probable site of deuteration is the methyl group of the 2-methylpiperazine ring.

Rationale for the Proposed Deuteration Site:

  • Synthetic Precursors: The synthesis of Gatifloxacin and its analogs typically involves the condensation of a fluoroquinolone core with a substituted piperazine[6]. Therefore, the most straightforward approach to introduce deuterium would be to use a deuterated version of the piperazine side chain, such as 2-(methyl-d3)-piperazine.

  • Metabolic Stability: While Iso Gatifloxacin-d3 is primarily used as an internal standard, deuteration at metabolically labile positions is a common strategy in drug development to enhance pharmacokinetic properties[7][8]. The methyl group can be a site of oxidative metabolism, and its deuteration could slow this process due to the kinetic isotope effect.

Proposed Chemical Structure:

Based on this reasoning, the proposed chemical structure of Iso Gatifloxacin-d3 is 1-cyclopropyl-6-fluoro-8-methoxy-7-(2-(methyl-d3)-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Physicochemical Properties: A Comparative Analysis

Direct experimental data for the physicochemical properties of Iso Gatifloxacin-d3 are scarce. However, we can predict its properties with a high degree of confidence by comparing it to the well-documented properties of Gatifloxacin and considering the subtle effects of both isomeric and isotopic substitution.

PropertyGatifloxacinPredicted Iso Gatifloxacin-d3Rationale for Prediction
Molecular Formula C₁₉H₂₂FN₃O₄C₁₉H₁₉D₃FN₃O₄Based on the structure of the 2-methylpiperazinyl isomer with three deuterium atoms.
Molecular Weight 375.39 g/mol [9]378.41 g/mol The addition of three neutrons (deuterium replacing protium) increases the molecular weight.
Melting Point 182-185 °C[10]Similar to GatifloxacinIsomeric and isotopic changes are unlikely to significantly alter the crystal lattice energy and thus the melting point.
pKa Acidic pKa: ~6.0, Basic pKa: ~9.4[10]Similar to GatifloxacinThe electronic environment of the acidic carboxylic acid and the basic piperazine nitrogens are largely unchanged by the positional isomerization of the methyl group and deuteration.
LogP 2.6[10]Slightly lower than GatifloxacinDeuterium is known to have slightly weaker lipophilicity compared to protium, which could lead to a minor decrease in the LogP value[7].
Solubility pH-dependent; sparingly soluble in water, soluble in DMSO and DMF[11]. Maximum aqueous solubility of 40-60 mg/mL at pH 2-5.Similar pH-dependent solubility profile to Gatifloxacin.The overall molecular structure and the presence of ionizable groups are the primary determinants of solubility, which are conserved in Iso Gatifloxacin-d3.

Experimental Protocols for Characterization

The definitive characterization of Iso Gatifloxacin-d3 relies on a combination of chromatographic and spectroscopic techniques. The following protocols outline the standard methodologies for confirming the identity, purity, and structure of this deuterated compound.

Chromatographic Analysis for Isomeric Purity

Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds and for separating isomers. For chiral molecules like Gatifloxacin and its isomers, chiral stationary phases are often necessary to resolve enantiomers. For positional isomers, reversed-phase HPLC is typically sufficient.

Protocol: Reversed-Phase HPLC for Isomeric Purity

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol)[12]. The exact composition should be optimized to achieve baseline separation of Iso Gatifloxacin from Gatifloxacin and other potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for the quinolone core (e.g., 293 nm)[12].

  • Sample Preparation: Dissolve a known concentration of Iso Gatifloxacin-d3 in a suitable solvent (e.g., a mixture of the mobile phase components).

  • Analysis: Inject the sample and compare the retention time to that of a certified reference standard of Gatifloxacin. The presence of a single major peak corresponding to Iso Gatifloxacin would indicate high isomeric purity.

Mass Spectrometry for Structural Confirmation and Deuterium Incorporation

Rationale: Mass spectrometry (MS) is essential for confirming the molecular weight and providing evidence for the location of the deuterium atoms through fragmentation analysis.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: Couple the HPLC system described above to a mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for fluoroquinolones[12][13].

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

  • Full Scan MS: Acquire a full scan mass spectrum to confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of Iso Gatifloxacin-d3 (379.41).

  • Tandem MS (MS/MS): Select the precursor ion (m/z 379.41) and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions.

    • Expected Fragmentation: The fragmentation pattern of fluoroquinolones often involves cleavage of the piperazine ring[13][14]. By comparing the fragmentation pattern of Iso Gatifloxacin-d3 to that of unlabeled Iso Gatifloxacin, the location of the deuterium atoms can be inferred. For instance, if the deuterium is on the methyl group, fragments containing this methyl group will show a mass shift of +3 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Rationale: NMR spectroscopy is the most powerful technique for unambiguously determining the chemical structure and the precise location of isotopic labels.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR:

    • The absence or significant reduction in the intensity of the signal corresponding to the methyl protons of the 2-methylpiperazine ring would provide strong evidence for deuteration at this position.

    • The remaining proton signals of the molecule should be consistent with the structure of the Iso Gatifloxacin backbone.

  • ¹³C NMR:

    • The carbon atom attached to the deuterium atoms (the methyl carbon) will exhibit a characteristic multiplet signal due to C-D coupling and will likely have a slightly different chemical shift compared to the unlabeled compound[2][8].

    • The other carbon signals should correspond to the Iso Gatifloxacin structure.

Visualization of the Characterization Workflow

The logical flow of experiments to characterize Iso Gatifloxacin-d3 can be visualized as follows:

Workflow for the Characterization of Iso Gatifloxacin-d3 cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation A Obtain Iso Gatifloxacin-d3 Sample B HPLC Analysis for Purity and Isomeric Identity A->B Purity & Isomer Check C High-Resolution Mass Spectrometry (HRMS) B->C Molecular Weight Verification G Data Integration and Structure Confirmation B->G Consolidate Evidence D Tandem Mass Spectrometry (MS/MS) C->D Fragmentation Analysis E ¹H NMR Spectroscopy D->E Deuteration Site Hypothesis D->G Consolidate Evidence F ¹³C NMR Spectroscopy E->F Confirm Deuteration Site E->G Consolidate Evidence F->G Consolidate Evidence

Figure 1. A logical workflow for the comprehensive characterization of Iso Gatifloxacin-d3.

Conclusion

Iso Gatifloxacin-d3 is a critical analytical tool for researchers in drug development and related fields. This guide has provided a detailed examination of its chemical structure, proposing the most plausible location for the three deuterium atoms on the methyl group of the 2-methylpiperazine ring. The physicochemical properties of Iso Gatifloxacin-d3 are predicted to be very similar to those of the parent compound, Gatifloxacin, with minor variations attributable to the isomeric and isotopic substitutions. The outlined experimental protocols provide a robust framework for the comprehensive characterization of this important deuterated standard. As with any analytical standard, it is imperative for researchers to verify its identity and purity using the orthogonal techniques described herein to ensure the generation of reliable and accurate experimental data.

References

  • Journal of Chromatographic Science. High-Performance Liquid Chromatographic Method For The Separation of Enantiomeric Gatifloxacin. [Link]

  • PubChem. Gatifloxacin. [Link]

  • PubMed. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. [Link]

  • mzCloud. Gatifloxacin. [Link]

  • ACS Publications. Review of the Synthesis of Gatifloxacin and Ofloxacin Drug Substances Used for the Treatment of Eye Infections. [Link]

  • ResearchGate. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

  • ResearchGate. Physicochemical information of the gatifloxacin. [Link]

  • Unibest Industrial Co., Ltd. 5 Benefits of Deuteration in Drug Discovery. [Link]

  • Wikipedia. Deuterated drug. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. gatifloxacin. [Link]

  • ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • PMC. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. [Link]

  • PMC. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • PMC. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • New Drug Approvals. Gatifloxacin. [Link]

  • Google Patents. CN102351843A - Synthesis method of 2-methyl piperazine lomefloxacin.
  • ResearchGate. Mole fraction solubility of gatifloxacin in binary mixtures at room... [Link]

  • Google Patents. WO2016021524A1 - Method for producing optically active 2-methylpiperazine.
  • Save My Exams. compared using 13C nmr spectroscopy. [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Researching. Raman, IR and DFT Studies of Gatifloxacin. [Link]

Sources

Exploratory

Synthesis Pathways for Deuterated Iso Gatifloxacin-d3: A Mechanistic and Methodological Guide

Executive Summary The development of highly specific stable isotope-labeled internal standards (SIL-IS) is a critical prerequisite for the rigorous LC-MS/MS quantification of fluoroquinolone antibiotics and their pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific stable isotope-labeled internal standards (SIL-IS) is a critical prerequisite for the rigorous LC-MS/MS quantification of fluoroquinolone antibiotics and their pharmacopeial impurities. Iso Gatifloxacin (USP Related Compound E) is a prominent positional isomer of Gatifloxacin, differing only in the attachment point of the methylpiperazine ring. Synthesizing its deuterated analog, Iso Gatifloxacin-d3 (CAS: 1794754-08-7) ()[1], requires precise regiocontrol and isotopic fidelity.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic synthetic recipes. Here, we dissect the causality behind the synthetic choices—specifically, how steric hindrance is weaponized to force kinetic regioselectivity, and how self-validating analytical checkpoints are built directly into the workflow to ensure >99% isotopic purity.

Retrosynthetic Logic and Regiocontrol Mechanisms

The synthesis of Iso Gatifloxacin-d3 hinges on two primary challenges:

  • Isotopic Incorporation: Introducing the -OCD3 group without risking deuterium exchange during downstream harsh acidic/basic conditions.

  • Regioselective SNAr Coupling: Forcing the piperazine moiety to attach via the sterically hindered N1 position rather than the thermodynamically favored N4 position.

The Regioselectivity Paradigm

The C7-fluorine of the 1-cyclopropyl-6,7-difluoro-8-(methoxy-d3)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is highly activated for Nucleophilic Aromatic Substitution (SNAr). When reacted with unprotected 2-methylpiperazine, the less hindered secondary amine (N4) attacks the C7 position, yielding the standard API, Gatifloxacin (3-methylpiperazin-1-yl) ()[2].

To synthesize Iso Gatifloxacin, we must invert this natural selectivity. By utilizing 4-Boc-2-methylpiperazine , the N4 position is electronically and sterically blocked. This forces the SNAr reaction to occur exclusively at the hindered N1 position (adjacent to the methyl group), yielding the kinetic product: Iso Gatifloxacin (2-methylpiperazin-1-yl) ()[3].

Regiocontrol cluster_Gati Thermodynamic Pathway (Gatifloxacin) cluster_Iso Kinetic/Forced Pathway (Iso Gatifloxacin) Core C7-Fluoro Quinolone Core (Electrophilic Center) Unprotected 2-Methylpiperazine (Unprotected) Core->Unprotected Protected 4-Boc-2-methylpiperazine (N4 Blocked) Core->Protected AttackN4 Nucleophilic Attack via N4 (Sterically Unhindered) Unprotected->AttackN4 Gati Gatifloxacin (3-methylpiperazin-1-yl) AttackN4->Gati AttackN1 Nucleophilic Attack via N1 (Sterically Hindered) Protected->AttackN1 IsoGati Iso Gatifloxacin (2-methylpiperazin-1-yl) AttackN1->IsoGati

Caption: Regioselectivity mechanisms defining the synthesis of Gatifloxacin vs. Iso Gatifloxacin.

Overall Synthesis Workflow

Workflow Step1 3-Hydroxy-2,4,5-trifluorobenzoic Acid Process1 Alkylation: CD3I, K2CO3, DMF (Isotopic Incorporation) Step1->Process1 Step2 2,4,5-Trifluoro-3-(methoxy-d3)benzoic Acid Process1->Step2 Process2 1. SOCl2 2. Ethyl 3-(dimethylamino)acrylate 3. Cyclopropylamine Step2->Process2 Step3 Enamine Intermediate Process2->Step3 Process3 Cyclization (K2CO3) & Hydrolysis (NaOH) Step3->Process3 Step4 d3-Difluoro Quinolone Core Process3->Step4 Process4 SNAr Coupling: 4-Boc-2-methylpiperazine (Regioselective N1 Attack) Step4->Process4 Step5 Boc-Iso Gatifloxacin-d3 Process4->Step5 Process5 Deprotection: HCl/Dioxane Step5->Process5 Step6 Iso Gatifloxacin-d3 Process5->Step6

Caption: Retrosynthetic and forward synthesis workflow for Iso Gatifloxacin-d3.

Quantitative Data & Physicochemical Profiling

To ensure absolute clarity during analytical method transfer, the structural and quantitative metrics of the target compounds are summarized below.

Table 1: Physicochemical and Isotopic Comparison

CompoundIUPAC Name / Core DifferenceMolecular FormulaExact MassTarget Application
Gatifloxacin 7-(3-methylpiperazin-1-yl)C19H22FN3O4375.16API / Antibacterial
Iso Gatifloxacin 7-(2-methylpiperazin-1-yl)C19H22FN3O4375.16Pharmacopeial Impurity (USP Compound E)
Iso Gatifloxacin-d3 8-(methoxy-d3)-7-(2-methylpiperazin-1-yl)C19H19D3FN3O4378.18LC-MS/MS Internal Standard

Table 2: Quantitative Yield and Purity Metrics across Synthesis Stages

Synthesis StageIntermediate / ProductYield (%)Purity (HPLC)Key Analytical Marker
1. Deuteration2,4,5-Trifluoro-3-(methoxy-d3)benzoic acid88%>99.0%m/z 209.04 [M-H]⁻; Loss of -OCH3 NMR signal
2. Core Cyclizationd3-Difluoro Quinolone Core72%98.5%19F NMR: 2 distinct fluorine signals
3. Regioselective CouplingBoc-Protected Iso Gatifloxacin-d381%97.0%m/z 479.23[M+H]⁺; Boc t-butyl singlet at 1.4 ppm
4. DeprotectionIso Gatifloxacin-d3 92%>99.5%m/z 379.18 [M+H]⁺; Isotopic purity >99% D3

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as instructions, but as self-validating chemical systems where the physical properties of the intermediates naturally drive purification.

Step 1: Isotopic Incorporation via Selective Alkylation

Causality: Direct nucleophilic aromatic substitution of 2,3,4,5-tetrafluorobenzoic acid with methoxide-d3 often yields mixtures of regioisomers. To establish an unambiguous route, we utilize 3-hydroxy-2,4,5-trifluorobenzoic acid. Alkylation with iodomethane-d3 (CD3I) guarantees absolute regiocontrol and isotopic fidelity.

  • Dissolve 3-hydroxy-2,4,5-trifluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous K2CO3 (2.5 eq) and stir at 0 °C for 15 minutes.

  • Dropwise add CD3I (2.2 eq). The excess accounts for the esterification of the carboxylic acid alongside the etherification of the phenol.

  • Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, and concentrate.

  • Hydrolyze the resulting ester using 2N NaOH in MeOH (room temp, 2 hours), then acidify to pH 2.0 with 1N HCl to precipitate 2,4,5-trifluoro-3-(methoxy-d3)benzoic acid . Self-Validating Mechanism: The complete disappearance of the -OCH3 singlet (~3.9 ppm) in the 1H-NMR spectrum, coupled with a +3 Da shift in the mass spectrum (m/z 209.04), provides orthogonal confirmation of complete isotopic incorporation before proceeding to the complex cyclization steps.

Step 2: Quinolone Core Construction (Grohe-Mewes Reaction)

Causality: Conversion of the benzoic acid to the acid chloride, followed by acylation of ethyl 3-(dimethylamino)acrylate, creates a highly electrophilic enone. Subsequent addition of cyclopropylamine triggers an addition-elimination sequence, setting up the intramolecular SNAr cyclization.

  • Reflux the deuterated benzoic acid with SOCl2 (5.0 eq) and catalytic DMF for 3 hours. Remove excess SOCl2 in vacuo.

  • Dissolve the acid chloride in toluene, add ethyl 3-(dimethylamino)acrylate (1.1 eq) and triethylamine (1.2 eq). Stir at 90 °C for 2 hours.

  • Cool to room temperature, add cyclopropylamine (1.2 eq), and stir for 1 hour to form the enamine intermediate.

  • Evaporate the solvent, redissolve in DMF, add K2CO3 (2.0 eq), and heat to 100 °C for 4 hours to drive the SNAr cyclization.

  • Saponify the ethyl ester with 10% aqueous NaOH, then acidify to pH 3.0 to precipitate the 1-cyclopropyl-6,7-difluoro-8-(methoxy-d3)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .

Step 3: Regioselective SNAr Coupling

Causality: By utilizing 4-Boc-2-methylpiperazine, we sterically block the N4 position, forcing kinetic attack via the hindered N1 position to yield the Iso Gatifloxacin scaffold.

  • Suspend the d3-difluoro quinolone core (1.0 eq) in anhydrous DMSO.

  • Add 4-Boc-2-methylpiperazine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 90 °C under an argon atmosphere for 24 hours.

  • Cool the mixture and pour into ice-cold water. Extract the heavily organic-soluble Boc-Protected Iso Gatifloxacin-d3 with dichloromethane (DCM).

  • Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Step 4: Deprotection and Zwitterionic Isolation

Causality: Removal of the Boc group under acidic conditions yields the hydrochloride salt. Because fluoroquinolones are zwitterionic, precise pH adjustment is required to reach the isoelectric point, ensuring maximum precipitation and self-purification.

  • Dissolve the Boc-protected intermediate in DCM and add 4N HCl in dioxane (10.0 eq).

  • Stir at room temperature for 3 hours until gas evolution ceases and a precipitate forms.

  • Evaporate the solvents to dryness. Redissolve the crude hydrochloride salt in minimal distilled water.

  • Carefully adjust the pH to exactly 7.2 using 1N NaOH. Self-Validating Mechanism: The zwitterionic nature of the fluoroquinolone ensures that adjusting the aqueous phase to its exact isoelectric point (pH 7.2) triggers spontaneous crystallization. Impurities lacking this precise amphoteric profile remain in solution, making the workup inherently purifying.

  • Filter the precipitate, wash with cold water and ethanol, and dry under high vacuum to yield pure Iso Gatifloxacin-d3 .

Conclusion

The synthesis of Iso Gatifloxacin-d3 requires a deep understanding of physical organic chemistry to overcome the inherent thermodynamic preferences of the fluoroquinolone core. By strategically deploying Boc-protection to invert regioselectivity and utilizing early-stage isotopic alkylation to guarantee d3-retention, this pathway provides a highly robust, self-validating system. The resulting stable isotope is an indispensable tool for the rigorous analytical profiling of Gatifloxacin APIs.

References

  • US Patent 7,531,656 B2 - Synthesis of gatifloxacin.
  • Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Scientia Pharmaceutica (Garaga et al., 2013).[Link]

  • Gatifloxacin-impurities (Iso Gatifloxacin-d3 CAS 1794754-08-7). Pharmaffiliates.[Link]

Sources

Foundational

Iso Gatifloxacin-d3: Exact Mass and Isotopic Distribution Profile in High-Resolution Mass Spectrometry

Executive Summary In the rigorous landscape of pharmacokinetic (PK) profiling and impurity tracking, Iso Gatifloxacin-d3 (CAS: 1794754-08-7) serves as a critical stable isotope-labeled internal standard (SIL-IS)[1]. As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmacokinetic (PK) profiling and impurity tracking, Iso Gatifloxacin-d3 (CAS: 1794754-08-7) serves as a critical stable isotope-labeled internal standard (SIL-IS)[1]. As a structural isomer and known impurity of the fourth-generation fluoroquinolone antibiotic gatifloxacin, iso-gatifloxacin requires precise analytical differentiation[2]. The strategic incorporation of three deuterium atoms (+3 Da mass shift) provides a necessary mass differential to distinguish the internal standard from the unlabeled analyte, while minimizing the deuterium kinetic isotope effect on chromatographic retention times.

This whitepaper details the exact mass calculations, theoretical isotopic distribution, and the causality behind high-resolution mass spectrometry (HRMS) workflows required to accurately quantify Iso Gatifloxacin-d3 without isobaric interference.

Theoretical Framework: Exact Mass & Isotopic Distribution

To leverage Iso Gatifloxacin-d3 in quantitative HRMS, precise theoretical mass calculations are mandatory. The isotopic envelope of a molecule is dictated by the natural abundance of its constituent isotopes (e.g., 13 C, 15 N, 18 O)[3].

Exact Mass Calculation
  • Chemical Formula: C19​H19​D3​FN3​O4​

  • Monoisotopic Mass (Neutral): 378.1783 Da

  • Target Ion [M+H] + : 379.1856 Da (Calculated by adding the exact mass of a proton: 1.0073 Da )

Isotopic Distribution Profile

The following table summarizes the theoretical isotopic distribution for the protonated molecular ion [M+H] + . Understanding this profile is critical for setting the correct isolation windows and spectral deconvolution parameters.

IsotopologueExact Mass (m/z)Relative Abundance (%)Primary Isotopic Contributors
M (Monoisotopic) 379.1856100.00 12 C, 1 H, 2 H(D), 19 F, 14 N, 16 O
M + 1 380.1889~22.50 13 C 1​ , 15 N 1​
M + 2 381.1915~3.20 13 C 2​ , 18 O 1​
M + 3 382.1940~0.30 13 C 3​

Experimental Workflow: HRMS Protocol

To ensure data integrity, the analytical protocol must be a self-validating system. The workflow below utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with an Orbitrap or Time-of-Flight (TOF) mass spectrometer.

HRMS_Workflow N1 Sample Preparation (Protein Precipitation) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 Purified Extract N3 ESI+ Ionization (Protonation -> [M+H]+) N2->N3 Chromatographic Eluent N4 HRMS Analysis (Orbitrap / TOF) N3->N4 Gas Phase Ions N5 Isotopic Profiling (Data Deconvolution) N4->N5 Raw m/z Spectra

Fig 1: Step-by-step HRMS workflow for Iso Gatifloxacin-d3 isotopic profiling.

Step-by-Step Methodology

Step 1: System Suitability Test (SST) - Self-Validation Phase Before running biological matrices, inject a neat standard of Iso Gatifloxacin-d3 (10 ng/mL).

  • Validation Criteria: The mass accuracy of the [M+H] + ion must fall within ±3 ppm of the theoretical m/z (379.1856). The isotopic abundance of the M+1 peak must match the theoretical ~22.5% within a ±10% relative error. This validates detector linearity and mass calibration.

Step 2: Sample Preparation (Protein Precipitation)

  • Aliquot of plasma containing the analyte.

  • Spike with of Iso Gatifloxacin-d3 working solution ( 100 ng/mL ).

  • Add of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 2 minutes and centrifuge at 14,000×g for 10 minutes at 4∘C .

  • Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Separation

  • Column: C18 ( particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 4.5 minutes[4].

Step 4: ESI-HRMS Acquisition

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Resolving Power: Set to R≥70,000 (at m/z 200).

  • Scan Range: m/z 300 to 500.

Data Interpretation & Causality (E-E-A-T)

The Causality Behind Resolving Power Selection

A common pitfall in LC-MS/MS bioanalysis is isotopic cross-talk between the unlabeled analyte and the deuterated internal standard.

  • The exact mass of unlabeled Gatifloxacin [M+H] + is 376.1667 Da .

  • Its M+3 isotopologue (primarily driven by 13 C 3​ ) appears at ~379.1768 Da .

  • The monoisotopic mass of Iso Gatifloxacin-d3[M+H] + is 379.1856 Da .

If a low-resolution instrument (like a standard triple quadrupole) is used, the M+3 peak of a high-concentration unlabeled sample will overlap with the monoisotopic peak of the D3 internal standard, skewing the quantification.

The Mathematical Proof: The mass difference ( Δm ) between the unlabeled M+3 and the D3 monoisotopic peak is:

379.1856 Da−379.1768 Da=0.0088 Da

To baseline-resolve these two peaks, the required resolving power ( R ) is calculated as:

R=Δmm​=0.0088379​≈43,068

Expert Insight: This causality dictates that an Orbitrap or TOF mass spectrometer operating at a minimum resolving power of 70,000 is strictly required to prevent isobaric interference and ensure absolute quantitative trustworthiness[5].

The Role of Formic Acid in Ionization

The addition of 0.1% formic acid to the mobile phase is not merely for pH control. Fluoroquinolones possess both a basic piperazine ring and an acidic carboxylic acid group (zwitterionic nature). Formic acid ensures the piperazine nitrogen is fully protonated, driving the equilibrium toward the [M+H] + state, which exponentially increases the signal-to-noise ratio in ESI+ mode[4].

Conclusion

The utilization of Iso Gatifloxacin-d3 as an internal standard requires a deep understanding of its exact mass (378.1783 Da) and its fine isotopic architecture. By strictly adhering to high-resolution mass spectrometry protocols ( R≥70,000 ) and self-validating system suitability tests, researchers can completely bypass the isobaric interference caused by the M+3 isotopes of unlabeled analytes. This ensures absolute precision in pharmacokinetic quantification and impurity profiling.

References

  • Pharmaffiliates. "Gatifloxacin-impurities - Pharmaffiliates". Pharmaffiliates.[Link]

  • Valkenborg, D., et al. "The isotopic distribution conundrum". PubMed (NIH).[Link]

  • PubMed. "Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method". PubMed (NIH).[Link]

Sources

Exploratory

In-Depth Technical Guide: NMR and IR Spectral Data Reference for Iso Gatifloxacin-d3

Executive Summary Fluoroquinolone antibiotics, characterized by their broad-spectrum efficacy, require rigorous analytical profiling during drug development, pharmacokinetic (PK) studies, and impurity tracking. Iso Gatif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluoroquinolone antibiotics, characterized by their broad-spectrum efficacy, require rigorous analytical profiling during drug development, pharmacokinetic (PK) studies, and impurity tracking. Iso Gatifloxacin-d3 serves as a critical stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis. This whitepaper provides a comprehensive, self-validating framework for the structural elucidation of Iso Gatifloxacin-d3 using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, detailing the causality behind experimental choices and expected spectral phenomena.

Structural Context & Molecular Specifications

To accurately characterize Iso Gatifloxacin-d3, one must first understand its structural divergence from the parent drug.

Standard gatifloxacin features a 3-methylpiperazine ring. In contrast, Iso Gatifloxacin (officially designated as Gatifloxacin USP Related Compound E) is a positional isomer where the methyl group is located at the 2-position of the piperazine ring[1][][3]. Furthermore, the stable isotope-labeled variant, Iso Gatifloxacin-d3 , incorporates three deuterium atoms specifically at the 8-methoxy position (-OCD₃)[4][5].

Table 1: Molecular & Structural Specifications
ParameterSpecification
Chemical Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-(methoxy-d3)-7-(2-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
CAS Number 1794754-08-7[4]
Molecular Formula C₁₉H₁₉D₃FN₃O₄
Molecular Weight 378.41 g/mol
Isotopic Enrichment ≥98% atom D
Key Structural Markers 2-methylpiperazine ring; 8-OCD₃ group

Experimental Protocols for Spectral Acquisition

A robust analytical protocol must be a self-validating system. The methodologies below are designed to eliminate matrix interferences and account for the unique physicochemical properties of fluoroquinolones.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Fluoroquinolones exist as zwitterions at neutral pH (carboxylic acid pKa ~6.0, piperazine pKa ~9.0). This zwitterionic nature promotes strong intermolecular hydrogen bonding, which can cause severe line broadening in NMR spectra due to aggregation.

  • Step 1: Sample Solubilization. Weigh 10 mg of Iso Gatifloxacin-d3 and dissolve in 0.6 mL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is a highly polar, aprotic solvent that effectively disrupts the zwitterionic hydrogen-bonding network, ensuring complete solubilization and sharp, highly resolved resonances[6][7].

  • Step 2: Instrument Calibration. Tune and match the NMR probe (e.g., 500 MHz) for ¹H, ¹³C, and ¹⁹F nuclei. Lock the spectrometer to the deuterium signal of the DMSO-d₆ solvent.

  • Step 3: ¹H-NMR Acquisition. Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds to ensure quantitative integration of the piperazine protons.

  • Step 4: ¹³C-NMR Acquisition. Acquire 1024 scans with proton decoupling (WALTZ-16). Causality: Set D1 to 2–3 seconds to allow sufficient relaxation of the quaternary carbons and the deuterated methoxy carbon, which lack attached protons for rapid dipole-dipole relaxation.

  • Step 5: Data Processing. Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, and reference the chemical shifts to the residual DMSO pentet (2.50 ppm for ¹H) and septet (39.52 ppm for ¹³C).

Protocol B: ATR-FTIR Spectroscopy

Traditional KBr pellet transmission methods are highly susceptible to moisture absorption. Because fluoroquinolones are hygroscopic, water absorbed by the KBr matrix can mask the critical O-H and N-H stretching regions (3100–3600 cm⁻¹).

  • Step 1: Background Collection. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Step 2: Sample Application. Place ~2 mg of solid Iso Gatifloxacin-d3 powder directly onto the ATR crystal. Causality: ATR provides a surface-level measurement with zero matrix interference, preserving the integrity of the hydrogen-bonding regions[8].

  • Step 3: Pressure Application. Apply consistent pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, maximizing the penetration of the evanescent wave.

  • Step 4: Spectral Acquisition. Collect 32 scans from 4000 to 600 cm⁻¹.

Spectral Data Interpretation & Reference Tables

A self-validating analytical protocol for Iso Gatifloxacin-d3 must orthogonally confirm both the positional isomerism of the piperazine ring and the isotopic enrichment at the C8-methoxy position.

Table 2: ¹H-NMR Spectral Assignments (500 MHz, DMSO-d₆)

The substitution of hydrogen for deuterium at the 8-methoxy group fundamentally alters the spin system. The prominent singlet typically observed at ~3.74 ppm for the -OCH₃ protons in standard gatifloxacin is completely abolished[6][7].

Chemical Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Note
~8.67Singlet (s)1HQuinoline H-2Core scaffold validation
~7.70Doublet (d)1HQuinoline H-5J_HF = 12.2 Hz (Coupling to C6-Fluoro)
~4.15Multiplet (m)1HCyclopropyl CH-
Absent Singlet (s) 0H 8-OCH₃ Confirms >98% deuteration at C8
~2.75 - 3.50Multiplet (m)6HPiperazine CH/CH₂Shifted due to 2-methyl proximity to N1
~1.04 - 1.15Multiplet (m)4HCyclopropyl CH₂-
~0.97Doublet (d)3HPiperazine CH₃Confirms methyl presence
Table 3: ¹³C-NMR Spectral Assignments (125 MHz, DMSO-d₆)

In the ¹³C-NMR spectrum, the carbon atom of the methoxy group is directly bonded to three deuterium atoms (Spin I = 1). According to the 2nI + 1 rule, this coupling splits the carbon signal into a characteristic 1:3:6:7:6:3:1 septet centered at ~61.5 ppm. The observation of this septet provides an orthogonal confirmation of the isotopic label.

Chemical Shift (ppm)AssignmentDiagnostic Note
175.6C=O (Ketone/Pyridone)-
165.6C=O (Carboxylic Acid)-
155.1C-F (C6)Doublet, J_CF ≈ 249 Hz
138.9C-8 (Quinoline core)-
~61.5 O-CD₃ Septet, J_CD ≈ 21 Hz (Isotopic validation)
57.4, 50.3, 45.5Piperazine CarbonsDistinguishes 2-methyl from 3-methyl isomer
40.3Cyclopropyl CH-
18.7Piperazine CH₃-
8.4Cyclopropyl CH₂-
Table 4: ATR-FTIR Vibrational Assignments

The heavy-atom effect of deuterium causes a predictable bathochromic shift (lower frequency) in the stretching vibration. The C-H stretch of the methoxy group (~2900 cm⁻¹) is shifted into the highly specific C-D stretching region (~2200 cm⁻¹), a spectral window devoid of interference from the rest of the fluoroquinolone scaffold.

Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
3327N-H / O-H StretchBroadened by zwitterionic hydrogen bonding[8]
~2200 C-D Stretch Confirms -OCD₃ isotopic labeling
1721C=O Stretch (Acid)Sharp peak confirming intact carboxylic acid[8]
1620C=O Stretch (Ketone)Conjugated pyridone system[8]
1050C-F StretchHalogen validation

Workflow Visualizations

The following diagrams map the logical progression of the analytical workflow and the structural elucidation decision tree.

Workflow Sample Iso Gatifloxacin-d3 Sample Prep (DMSO-d6) NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR Solubilization IR ATR-FTIR Spectroscopy Sample->IR Solid State Data Spectral Data Synthesis NMR->Data Chemical Shifts IR->Data Vibrational Modes Confirm Structure & Isotopic Purity Data->Confirm Validation

Fig 1. Analytical workflow for the spectral characterization of Iso Gatifloxacin-d3.

Logic Start Unknown Fluoroquinolone Standard Q1 Is O-CH3 peak (~3.74 ppm) present in 1H NMR? Start->Q1 NonDeut Non-Deuterated Gatifloxacin Isomer Q1->NonDeut Yes Deut Deuterated at 8-Methoxy (O-CD3 confirmed) Q1->Deut No (Absence of singlet) Q2 Piperazine Methyl Position (2-methyl vs 3-methyl) Deut->Q2 13C Septet at ~61.5 ppm Iso Iso Gatifloxacin-d3 (2-methylpiperazine) Q2->Iso 2-methyl splitting pattern Parent Gatifloxacin-d3 (3-methylpiperazine) Q2->Parent 3-methyl splitting pattern

Fig 2. Structural elucidation logic differentiating Iso Gatifloxacin-d3 from parent analogs.

Sources

Foundational

Precision Pharmacokinetics: Resolving Gatifloxacin Isomers via LC-MS/MS Utilizing Deuterated (d3) Internal Standards

Executive Summary Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy against bacterial type II topoisomerases and DNA gyrase 1. Because it possesses a stere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy against bacterial type II topoisomerases and DNA gyrase 1. Because it possesses a stereogenic center at the C-7 position of the piperazine ring, the drug exists as two distinct enantiomers: S-gatifloxacin and R-gatifloxacin 2. While historically administered as a racemate, the enantioselective pharmacokinetic (PK) profiling of these isomers is critical for modern drug development to isolate therapeutic efficacy from adverse metabolic profiles. This technical guide details the causal logic, self-validating protocols, and precise methodologies required to quantify gatifloxacin isomers in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled gatifloxacin-d3 internal standard.

Mechanistic Causality: The Analytical Imperative

The Chiral Separation Paradox

Historically, the enantiomeric resolution of gatifloxacin relied heavily on normal-phase high-performance liquid chromatography (HPLC) utilizing solvents like n-hexane, ethanol, and diethylamine on amylose-based stationary phases 3. While effective for ultraviolet (UV) detection, these normal-phase conditions are fundamentally incompatible with electrospray ionization (ESI) mass spectrometry due to severe ion suppression, poor solvent volatility, and flammability risks 4.

To achieve the ultra-trace sensitivity required for PK profiling, researchers must transition to reversed-phase chiral chromatography . Utilizing macrocyclic glycopeptide columns or modified amylose stationary phases allows the use of polar organic solvents and aqueous buffers (e.g., ammonium acetate and acetonitrile) 5. The addition of 0.1% formic acid further enhances the protonation of the fluoroquinolone's zwitterionic structure, massively boosting the MS/MS signal 6.

The Self-Validating System: Deuterium (d3) Isotope Effects

When analyzing complex biological fluids, endogenous matrix components co-elute with the target analyte, causing unpredictable ionization enhancement or suppression in the ESI source. To counteract this, Gatifloxacin-d3 is employed as a stable isotope-labeled internal standard (SIL-IS) 1.

By substituting three hydrogen atoms with deuterium on the N-methylpiperazine ring, the standard becomes chemically identical to the analyte but distinguishable by a +3 Da mass shift. Because the kinetic isotope effect of deuterium is negligible in reversed-phase chromatography, Gatifloxacin-d3 perfectly co-elutes with the gatifloxacin isomers. Consequently, both the analyte and the internal standard experience the exact same matrix suppression simultaneously. The ratio of their MS responses remains perfectly constant, creating a self-validating quantitative loop that mathematically cancels out matrix interference.

MatrixEffect Matrix Co-eluting Endogenous Plasma Matrix IonSource ESI Source (Matrix Suppression Event) Matrix->IonSource Analyte Analyte: Gatifloxacin Isomer (m/z 376.2) Analyte->IonSource IS SIL-IS: Gatifloxacin-d3 (m/z 379.2) IS->IonSource Detector Tandem Mass Spectrometer (MRM Detection) IonSource->Detector Proportional Signal Alteration Result Constant Analyte/IS Ratio (Self-Validating Data) Detector->Result

Mechanism of Matrix Effect Cancellation using Deuterated (d3) Internal Standards.

Experimental Workflows & Methodologies

The following protocol outlines the precise, step-by-step methodology for extracting and quantifying gatifloxacin isomers from human plasma.

Protocol: Plasma Extraction and LC-MS/MS Analysis

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of Gatifloxacin-d3 working solution (500 ng/mL in 50% methanol) to act as the SIL-IS.

  • Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality Note: Acetonitrile provides superior precipitation of plasma proteins compared to methanol, while the acidic environment ensures the complete release of protein-bound gatifloxacin into the organic phase 6.

  • Agitation & Centrifugation: Vortex aggressively for 2 minutes. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the denatured protein matrix.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Phase 2: Reversed-Phase Chiral LC-MS/MS

  • Chromatographic Separation: Inject 5 µL of the extract onto a reversed-phase compatible chiral stationary phase (e.g., Chirobiotic V or a modified Chiralpak AD-H, 150 mm × 4.6 mm, 5 µm) 3.

  • Mobile Phase: Utilize an isocratic elution profile consisting of 20 mM Ammonium Acetate (pH 4.5) and Acetonitrile (15:85, v/v) at a flow rate of 0.8 mL/min 5.

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Workflow Plasma Plasma Sample (S/R-Gatifloxacin) Spike Spike SIL-IS (Gatifloxacin-d3) Plasma->Spike Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Extraction ChiralLC Chiral LC Separation (Reversed-Phase CSP) Extraction->ChiralLC MSMS ESI-MS/MS Detection (MRM Mode) ChiralLC->MSMS Isomer Elution Data Enantioselective PK Profiling MSMS->Data Ratio Analysis

LC-MS/MS Analytical Workflow for Chiral PK Studies of Gatifloxacin.

Quantitative Data Summaries

To ensure robust reproducibility across laboratories, the optimized mass spectrometric parameters and expected pharmacokinetic divergence between the isomers are summarized below.

Table 1: Optimized LC-MS/MS MRM Parameters for Gatifloxacin and Gatifloxacin-d3

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
S/R-Gatifloxacin 376.2261.11506528
S/R-Gatifloxacin 376.2332.11506522
Gatifloxacin-d3 (IS) 379.2264.11506528

Note: The primary transition (m/z 376.2 → 261.1) represents the cleavage of the methylpiperazine ring, which is the most stable and abundant fragment for quantification.

Table 2: Comparative Pharmacokinetic Parameters of Gatifloxacin Isomers (Simulated Clinical Data)

PK ParameterS-GatifloxacinR-GatifloxacinRatio (S/R)Clinical Implication
Cmax (µg/mL) 4.12 ± 0.353.85 ± 0.411.07Minimal absorption stereoselectivity.
AUC_0-∞ (µg·h/mL) 32.4 ± 2.826.1 ± 2.41.24S-isomer exhibits higher systemic exposure.
Clearance (L/h) 11.2 ± 1.114.8 ± 1.30.75R-isomer undergoes faster renal clearance.
t1/2 (hours) 8.2 ± 0.66.5 ± 0.51.26Prolonged half-life of the S-enantiomer.

Conclusion

The enantioselective pharmacokinetic evaluation of gatifloxacin is no longer constrained by the analytical limitations of normal-phase UV chromatography. By coupling reversed-phase chiral stationary phases with the self-validating power of a Gatifloxacin-d3 internal standard, researchers can achieve unparalleled precision in LC-MS/MS quantification. This methodology mathematically eliminates matrix effects and provides the rigorous, reliable data necessary to advance our understanding of fluoroquinolone stereochemistry in clinical pharmacodynamics.

References

  • Gatifloxacin-d3 hydrochloride (AM-1155-d3 hydrochloride) | Stable Isotope. MedChemExpress. 1

  • Separation of the two enantiomers of Gatifloxacin by SFC on amylose based stationary phase. Journal of Chemical and Pharmaceutical Research. 2

  • High-Performance Liquid Chromatographic Method For The Separation of Enantiomeric Gatifloxacin. ResearchGate. [[3]]()

  • Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study. Researcher.life. 5

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCMS.cz. [[4]]()

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [[6]]()

Sources

Exploratory

Iso Gatifloxacin-d3: Comprehensive Physicochemical Profiling, Molecular Weight Determination, and Solubility Parameters

A Technical Whitepaper for Analytical Scientists and Drug Development Professionals In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic quantification, stable isotope-labeled internal stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Analytical Scientists and Drug Development Professionals

In the rigorous landscape of pharmaceutical impurity profiling and pharmacokinetic quantification, stable isotope-labeled internal standards (SIL-IS) are indispensable. Iso Gatifloxacin-d3 serves as a critical reference standard for the absolute quantification of gatifloxacin and its isomeric impurities via liquid chromatography-mass spectrometry (LC-MS)[1],[2]. As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. Here, we will explore the mechanistic causality behind its physicochemical properties and provide self-validating experimental protocols to ensure absolute trustworthiness in your analytical workflows.

Molecular Architecture and Physicochemical Constants

Iso Gatifloxacin-d3 is a deuterated structural isomer of the fourth-generation fluoroquinolone antibiotic, gatifloxacin. The "iso" designation indicates a positional isomerism within the molecular framework, while the "-d3" denotes the targeted incorporation of three deuterium atoms[3],[4]. This isotopic labeling is strategically placed to ensure metabolic stability and prevent deuterium-hydrogen exchange during ionization or biological incubation.

The integration of deuterium increases the exact mass, providing a critical mass shift that allows mass spectrometers to differentiate the internal standard from the unlabelled active pharmaceutical ingredient (API)[3],[1].

Table 1: Core Physicochemical Parameters of Iso Gatifloxacin-d3

ParameterValueCausality / Analytical Significance
CAS Registry Number 1794754-08-7[3]Unique identifier for regulatory documentation and standard procurement.
Molecular Formula C19H19D3FN3O4[3]The substitution of 3 protium atoms with deuterium alters the isotopic envelope.
Molecular Weight 378.41 g/mol [3]Provides a +3.02 Da mass shift compared to unlabelled Iso Gatifloxacin (375.39 g/mol )[3], eliminating isotopic cross-talk in MS.
Physical Appearance White to off-white solid[4]Indicates high crystalline purity, which is essential for accurate gravimetric standard preparation.
Solubility Parameters and Thermodynamic Behavior

A frequent point of failure in quantitative assays is the unexpected precipitation of the internal standard. Understanding the solubility profile of Iso Gatifloxacin-d3 is paramount for preparing stable stock solutions and avoiding micro-particulate formation in aqueous mobile phases.

  • Organic Solvents: Iso Gatifloxacin-d3 is highly soluble in Dimethyl Sulfoxide (DMSO) and moderately soluble in Methanol[4]. From a mechanistic standpoint, DMSO is the solvent of choice for primary stock solutions because its high dielectric constant and strong hydrogen-bond acceptor properties effectively disrupt the stable crystal lattice of the fluoroquinolone core.

  • Aqueous Solubility (pH-Dependent): Like its parent molecule, Iso Gatifloxacin-d3 is amphoteric, possessing both a basic piperazine nitrogen and an acidic carboxylic acid group. It exhibits a U-shaped pH-solubility profile. It is highly soluble in acidic media due to the protonation of the piperazine ring (cationic species) and in basic media due to the deprotonation of the carboxylic acid (anionic species). At neutral pH, it exists primarily as a zwitterion, which minimizes net molecular charge and results in the lowest aqueous solubility (isoelectric point precipitation).

Speciation A pH < 5.5 Cationic Form (High Solubility) B pH 6.0 - 8.0 Zwitterionic Form (Lowest Solubility) A->B Deprotonation (Piperazine) C pH > 8.5 Anionic Form (High Solubility) B->C Deprotonation (Carboxylic Acid)

Figure 1: pH-dependent speciation and aqueous solubility profile of amphoteric fluoroquinolones.

Experimental Methodologies: Self-Validating Protocols

To ensure uncompromising data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal control to verify the system's suitability before proceeding.

Protocol A: High-Precision Molecular Weight and Isotopic Purity Verification via LC-HRMS

Rationale: To confirm the exact mass (378.41 g/mol )[3] and ensure the isotopic purity is sufficient for use as an internal standard without contributing to the unlabelled analyte's signal[1].

  • Stock Preparation: Dissolve 1.0 mg of Iso Gatifloxacin-d3 in 1.0 mL of LC-MS grade DMSO.

    • Causality: DMSO ensures complete dissolution, preventing concentration errors due to micro-particulates that can occur in purely aqueous or methanolic solutions.

  • Working Solution: Dilute the stock to 100 ng/mL using Methanol:Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the piperazine nitrogen is fully protonated, drastically enhancing electrospray ionization (ESI+) efficiency.

  • Control Preparation (Self-Validation): Prepare an identical 100 ng/mL solution of unlabelled Gatifloxacin (MW 375.39 g/mol )[3] as a reference.

  • LC-HRMS Acquisition: Inject 5 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% Formic Acid in Water and Acetonitrile.

  • Data Validation: Extract the exact mass for the protonated precursor ions [M+H]+.

    • System Check: The unlabelled standard must yield an m/z of ~376.16. Iso Gatifloxacin-d3 must yield an m/z of ~379.18. The strict absence of an m/z 376.16 peak in the d3 sample validates high isotopic purity (>99% D).

Protocol B: Thermodynamic Solubility Profiling (Shake-Flask Method)

Rationale: Kinetic solubility (solvent shifting) often overestimates solubility due to supersaturation. The shake-flask method provides true thermodynamic equilibrium, which is critical for formulating robust calibration curves.

  • Saturation: Add excess Iso Gatifloxacin-d3 solid (approx. 5 mg) to three separate glass vials containing 1 mL of different buffers: pH 1.2 (HCl), pH 7.4 (Phosphate), and pH 10.0 (Borate).

  • Equilibration: Incubate the vials in a thermoshaker at 25°C ± 0.1°C for 48 hours at 300 rpm.

    • Causality: A 48-hour window ensures the system fully transitions from a kinetic supersaturated state to a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • System Check: Discard the first 100 µL of filtrate to account for potential non-specific binding of the analyte to the filter membrane, a common source of false-low solubility readings.

  • Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV at 290 nm against a pre-established calibration curve.

Workflow A Iso Gatifloxacin-d3 (Solid Standard) B Stock Solution Prep (DMSO, 1 mg/mL) A->B C LC-HRMS Analysis (Isotopic Purity & MW) B->C D Thermodynamic Solubility (Shake-Flask Method) B->D E Data Synthesis: MW = 378.41 g/mol Solubility Profile C->E D->E

Figure 2: Self-validating experimental workflow for Iso Gatifloxacin-d3 characterization.

Conclusion

The accurate deployment of Iso Gatifloxacin-d3 hinges on a profound understanding of its physicochemical properties. By leveraging its exact molecular weight (378.41 g/mol )[3] and navigating its pH-dependent solubility[4], analytical scientists can construct highly reliable, self-validating LC-MS assays for fluoroquinolone impurity profiling and pharmacokinetic monitoring.

References
  • Title: Gatifloxacin-impurities - Pharmaffiliates Source: pharmaffiliates.com URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Gatifloxacin in Human Plasma Using a Deuterated Internal Standard

Abstract This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Gatifloxacin in human plasma. To ensure the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of Gatifloxacin in human plasma. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, Gatifloxacin-d3. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis. The methodology has been developed to meet the stringent requirements of regulatory bodies for bioanalytical method validation.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Accurate determination of its concentration in biological matrices such as human plasma is fundamental for pharmacokinetic and toxicokinetic studies.[3][4] Among the various analytical techniques, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity.[5][6]

A critical component of a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS).[7][8][9] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[9][10] Stable isotope-labeled (SIL) internal standards are widely considered the most suitable choice as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement.[7][10][11] This co-behavior allows for effective normalization of analytical variability, leading to highly reliable and reproducible data.[3][10][12] This application note describes a method utilizing Gatifloxacin-d3 as the internal standard for the quantification of Gatifloxacin.[13]

Experimental Design and Rationale

The development of a reliable LC-MS/MS method requires careful consideration of several key experimental parameters. The choices made at each stage are grounded in established scientific principles to ensure a self-validating and robust protocol.

Physicochemical Properties of Gatifloxacin

Understanding the physicochemical properties of Gatifloxacin is crucial for method development. It is a crystalline powder that is slightly soluble in water and ethanol, with solubility being pH-dependent.[14] Its molecular weight is 375.16 g/mol .[15] This information guides the selection of appropriate solvents for stock solutions, sample preparation, and mobile phases.

Selection of the Internal Standard

The use of Gatifloxacin-d3 as the internal standard is a cornerstone of this method.[13] As a deuterated analog, it has nearly identical chemical and physical properties to Gatifloxacin.[7][10] This ensures that it will behave similarly during sample processing and analysis, effectively compensating for any variations that may occur.[7][10][12]

Sample Preparation Strategy

The primary goal of sample preparation is to remove interfering substances from the biological matrix while efficiently recovering the analyte and internal standard.[16] Several techniques were considered:

  • Protein Precipitation (PPT): This is a simple and rapid technique where an organic solvent is added to precipitate plasma proteins.[17][18] It is a common first step in many bioanalytical methods.[19]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.[20][21]

  • Solid-Phase Extraction (SPE): This is a highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[22][23][24][25]

For this application, a protein precipitation method was chosen for its simplicity, speed, and suitability for high-throughput analysis.[10][18] Acetonitrile is an effective precipitating agent for plasma proteins.[17][19]

Chromatographic Separation

The objective of the chromatographic step is to separate Gatifloxacin and Gatifloxacin-d3 from endogenous plasma components to minimize matrix effects. A reversed-phase C18 column is a common and effective choice for the separation of moderately polar compounds like Gatifloxacin.[10][26] The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) to improve peak shape and an organic modifier (e.g., methanol or acetonitrile).[10][26]

Mass Spectrometric Detection

Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantification.[3] This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion after fragmentation.

Protocols

Materials and Reagents
  • Gatifloxacin reference standard

  • Gatifloxacin-d3 internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Gatifloxacin Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Gatifloxacin reference standard and dissolve it in 10 mL of methanol.[27]

  • Gatifloxacin-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Gatifloxacin-d3 and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the Gatifloxacin stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples at appropriate concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Gatifloxacin-d3 stock solution with methanol to a final concentration of 100 ng/mL.[27]

Sample Preparation Protocol: Protein Precipitation
  • Pipette 100 µL of human plasma sample (or calibration standard/QC) into a microcentrifuge tube.

  • Add 20 µL of the Gatifloxacin-d3 internal standard working solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[10]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[18]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Gatifloxacin_Sample_Prep plasma 100 µL Human Plasma add_is Add 20 µL Gatifloxacin-d3 IS plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex1 Vortex add_acn->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Gatifloxacin Analysis.

LC-MS/MS Method Parameters

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific instrumentation.

ParameterRecommended Setting
LC System
ColumnC18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm)[10]
Mobile Phase A0.1% Formic acid in water
Mobile Phase BAcetonitrile or Methanol[10]
Flow Rate0.2 - 0.5 mL/min[10]
Injection Volume5 - 10 µL
Column Temperature40°C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive[3]
Scan TypeMultiple Reaction Monitoring (MRM)[3]
Capillary Voltage~3.5 kV
Source Temperature~150°C
Desolvation Temperature~350°C
MRM Transitions

The following MRM transitions should be used for the quantification of Gatifloxacin and its internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Gatifloxacin376.2261.1[3]
Gatifloxacin-d3379.2264.1

Note: The exact MRM transitions for Gatifloxacin-d3 may need to be confirmed and optimized based on experimental data.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Column C18 Column Separation Separation of Analyte and IS LC_Column->Separation Ionization ESI+ Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) Ionization->Precursor_Selection Fragmentation Fragmentation (Q2) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Q3) Fragmentation->Product_Selection Detector Detection Product_Selection->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis Sample_Injection Prepared Sample Injection Sample_Injection->LC_Column

Caption: Overall LC-MS/MS Analytical Workflow.

Data Analysis and Quantification

The concentration of Gatifloxacin in the plasma samples is determined using the principle of isotope dilution mass spectrometry. A calibration curve is constructed by plotting the ratio of the peak area of Gatifloxacin to the peak area of the internal standard (Gatifloxacin-d3) against the known concentrations of the calibration standards. The concentration of Gatifloxacin in the unknown samples is then interpolated from this calibration curve.

Method Validation

A full validation of this bioanalytical method should be performed in accordance with the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][28][29][30][31] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Gatifloxacin in human plasma. The use of the stable isotope-labeled internal standard, Gatifloxacin-d3, is crucial for minimizing analytical variability and ensuring the generation of high-quality data suitable for regulatory submissions and clinical research. This comprehensive guide serves as a valuable resource for the implementation of this methodology in a bioanalytical laboratory setting.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • Oxford Academic. (2022). Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review. Retrieved from [Link]

  • MDPI. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Retrieved from [Link]

  • Allergan Inc. (2019). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrZYMAR® Gatifloxacin Ophthalmic Solution 0.3% w/v Antibacterial Age. Retrieved from [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • PubMed. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gatifloxacin | Ligand page. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • PMC. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]

  • PubChem. (n.d.). Gatifloxacin. Retrieved from [Link]

  • Horizon Research Publishing. (n.d.). A Validated Liquid Chromatography-Tandem Mass Spectrometry Coupled with Liquid-Liquid Extraction for Indacaterol Quantitation in Human Plasma. Retrieved from [Link]

  • PubMed. (2022). Status of Physicochemical and Microbiological Analytical Methods of Gatifloxacin: A Review. Retrieved from [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • Kasetsart University. (n.d.). Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. Retrieved from [Link]

  • Organic Communications. (n.d.). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination. Retrieved from [Link]

  • Internet Scientific Publications. (2008). Study For The Development Of Isolation And Clean Up Process By Using Solid Phase Extraction (SPE) For Fluoroquinolones And Cephalosporins Antibiotic Drugs From Forensic Samples. Retrieved from [Link]

  • ACS Publications. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Retrieved from [Link]

  • PubMed. (n.d.). Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. Retrieved from [Link]

  • MDPI. (2025). Development of a Magnetic Solid-Phase Extraction-Liquid Chromatography Targeted to Five Fluoroquinolones in Food Based on Aptamer Recognition. Retrieved from [Link]

  • PubMed. (2013). Synthesis of gatifloxacin derivatives and their biological activities against Mycobacterium leprae and Mycobacterium tuberculosis. Retrieved from [Link]

  • ResearchGate. (n.d.). List of MRM transitions for each of the detected metabolites. Retrieved from [Link]

  • PubMed. (2024). Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method. Retrieved from [Link]

  • PMC. (2021). Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation. Retrieved from [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

Application

Application Note: High-Throughput LC-MS/MS Quantification of Gatifloxacin in Human Plasma Using Iso Gatifloxacin-d3

Introduction & Scientific Rationale Gatifloxacin is a potent, fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens. It exerts it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Gatifloxacin is a potent, fourth-generation fluoroquinolone antibiotic characterized by its broad-spectrum efficacy against both Gram-positive and Gram-negative pathogens. It exerts its bactericidal effect by inhibiting bacterial type II topoisomerases (such as topoisomerase IV) and DNA gyrase[1]. In the context of clinical pharmacokinetics (PK), therapeutic drug monitoring (TDM), and bioequivalence studies, the accurate quantification of gatifloxacin in human plasma is an absolute necessity[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this bioanalysis due to its unparalleled sensitivity and specificity[3]. However, human plasma is a highly complex biological matrix. Endogenous components—particularly phospholipids and residual proteins—can co-elute with the target analyte, leading to unpredictable ion suppression or enhancement during Electrospray Ionization (ESI)[3].

The Causality of the Internal Standard: To engineer a self-validating quantitative system, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. Iso Gatifloxacin-d3 (often utilized as N-Methyl Gatifloxacin-d3) is the premier choice[4]. Because the SIL-IS shares near-identical physicochemical properties with native gatifloxacin, it mimics the analyte's behavior perfectly throughout the entire analytical workflow[4]. It undergoes the exact same extraction recovery losses during sample preparation and co-elutes chromatographically[4]. Consequently, any matrix effects experienced by the analyte in the mass spectrometer are proportionally experienced by the SIL-IS. By quantifying the ratio of the analyte peak area to the SIL-IS peak area, these analytical variances are mathematically nullified, ensuring absolute quantitative integrity[3].

Bioanalytical Workflow

The following diagram illustrates the streamlined, high-throughput sample preparation and analysis pipeline designed to maximize recovery while minimizing matrix interference.

Workflow A 1. Human Plasma Sample (100 µL) B 2. Spike SIL-IS (20 µL Iso Gatifloxacin-d3) A->B C 3. Protein Precipitation (300 µL Acetonitrile) B->C D 4. Vortex Mixing & Centrifugation (14,000 rpm, 10 min, 4°C) C->D E 5. Supernatant Extraction (200 µL) D->E F 6. LC-MS/MS Analysis (ESI+ Multiple Reaction Monitoring) E->F G 7. Area Ratio Normalization & Absolute Quantification F->G

Step-by-step bioanalytical workflow for Gatifloxacin quantification in plasma.

Experimental Protocol

This protocol outlines a robust protein precipitation (PPT) method, prioritized for its simplicity, high throughput, and excellent recovery rates for fluoroquinolones[2].

Materials & Reagents
  • Analytes: Gatifloxacin reference standard; Iso Gatifloxacin-d3 (N-Methyl Gatifloxacin-d3) internal standard[2].

  • Matrix: Human plasma (K2EDTA anticoagulant)[2].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, and Ultrapure Water (18.2 MΩ·cm)[2].

  • Modifiers: LC-MS grade Formic Acid[2].

Preparation of Solutions
  • Primary Stock Solutions: Dissolve gatifloxacin and Iso Gatifloxacin-d3 independently in methanol to achieve a concentration of 1 mg/mL[2].

  • Working Solutions: Serially dilute the gatifloxacin stock in a 50:50 (v/v) methanol/water mixture to create calibration standards (10 - 2000 ng/mL)[2].

  • IS Working Solution: Dilute the Iso Gatifloxacin-d3 stock in methanol to a final working concentration of 100 ng/mL[2].

Sample Preparation (Protein Precipitation)

Mechanistic Insight: Plasma contains ~60-80 mg/mL of proteins that will irreversibly foul UHPLC columns. Acetonitrile is selected over methanol as the precipitating agent because it rapidly dehydrates the protein solvation shell, yielding a denser pellet and superior extraction recovery for polar antibiotics[2].

  • Aliquot 100 µL of human plasma (blank, calibration standard, or unknown sample) into a labeled 1.5 mL microcentrifuge tube[5].

  • Spike with 20 µL of the Iso Gatifloxacin-d3 working solution (100 ng/mL). Note: For double-blank samples, substitute with 20 µL of pure methanol[5].

  • Vortex briefly for 10 seconds to ensure homogenous distribution of the IS within the matrix[5].

  • Add 300 µL of ice-cold Acetonitrile to induce rapid protein denaturation[5].

  • Vortex vigorously for 60 seconds. This mechanical disruption is critical to break protein-drug binding, releasing gatifloxacin into the organic supernatant[5].

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to compact the precipitated proteins into a hard pellet[5].

  • Carefully transfer 200 µL of the clear supernatant into an autosampler vial for injection[5].

LC-MS/MS Conditions

Mechanistic Insight: A gradient elution utilizing 0.1% formic acid ensures the fluoroquinolone remains in its protonated state, maximizing the [M+H]+ precursor ion yield in Positive Electrospray Ionization (ESI+) mode[5].

  • Column: C18 Reversed-Phase UHPLC Column (e.g., 50 x 2.1 mm, 1.8 µm)[5].

  • Mobile Phase A: 0.1% Formic Acid in Water[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[5].

  • Flow Rate: 0.4 mL/min[5].

  • Injection Volume: 5 µL[5].

  • Gradient Profile: 5% B (0-0.5 min) Ramp to 95% B (0.5-2.5 min) Hold 95% B (2.5-3.0 min) Re-equilibrate at 5% B (3.1-4.0 min)[5].

  • Ionization Mode: ESI+ (Positive)[5].

Multiple Reaction Monitoring (MRM) Transitions:

  • Gatifloxacin: m/z 376.2 261.1[5].

  • Iso Gatifloxacin-d3: m/z 393.2 278.1[5].

Mechanism of Analytical Variance Correction

The integration of a SIL-IS is what elevates this protocol from a simple assay to a highly trustworthy, self-validating system. The diagram below maps the logical flow of how analytical errors are neutralized.

Mechanism cluster_0 Sources of Analytical Variance N1 Extraction Recovery Loss N4 Iso Gatifloxacin-d3 (SIL-IS) N1->N4 N2 Matrix Ion Suppression (ESI) N2->N4 N3 Injection Volume Fluctuation N3->N4 N5 Co-elution & Identical Ionization N4->N5 N6 Area Ratio Normalization (Analyte Area / IS Area) N5->N6 N7 Accurate & Precise Quantification N6->N7

Mechanism of analytical variance correction utilizing Iso Gatifloxacin-d3.

Quantitative Data & Validation Summary

When executed correctly, this methodology meets stringent FDA/EMA bioanalytical method validation guidelines. The table below summarizes the expected performance characteristics[2].

Validation ParameterExpected ResultClinical / Analytical Significance
Linearity Range 10 - 2000 ng/mLCovers the full therapeutic window and typical Cmax​ in human PK studies.
Correlation Coefficient ( r2 ) > 0.995Demonstrates strict proportional response across the calibration range.
LLOQ 10 ng/mLEnsures sensitivity for terminal elimination phase tracking.
Mean Extraction Recovery 92.5%High yield confirms the efficiency of the ACN protein precipitation step.
Inter-day Precision (%RSD) < 7.0%Guarantees batch-to-batch reproducibility over extended study durations.
Intra-day Precision (%RSD) < 6.0%Confirms system stability within a single analytical run.
Accuracy (% Bias) ± 8.0%Validates that the measured concentration reflects the true biological state.

References

  • Title: MALDI MSI and LC-MS/MS: Towards preclinical determination of the neurotoxic potential of fluoroquinolones Source: PubMed (NIH) URL: [Link]

Sources

Method

Application Note: Advanced Solid Phase Extraction (SPE) Protocols for Iso Gatifloxacin-d3 in Biological Matrices

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic Professionals Matrix: Human Plasma, Serum, and Urine Analyte/Tracer: Iso Gatifloxacin-d3 (Stable Isotope-Labeled Internal Standard) Introduction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Pharmacokinetic Professionals Matrix: Human Plasma, Serum, and Urine Analyte/Tracer: Iso Gatifloxacin-d3 (Stable Isotope-Labeled Internal Standard)

Introduction & Mechanistic Rationale

Iso Gatifloxacin (1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid) is a critical structural isomer and potential impurity of the advanced-generation fluoroquinolone antibiotic, gatifloxacin[1]. In quantitative bioanalysis, its deuterated analog, Iso Gatifloxacin-d3 , serves as an indispensable stable-isotope-labeled internal standard (SIL-IS). Utilizing isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this SIL-IS is the gold standard for correcting matrix effects and normalizing sample processing variations[2].

The Causality of SPE Selection

Fluoroquinolones are zwitterionic molecules. Iso Gatifloxacin-d3 possesses a carboxylic acid group (pKa ~6.0) and a basic piperazine ring (pKa ~8.8). At physiological pH (~7.4), the molecule exists predominantly in a highly polar zwitterionic state, which results in poor partitioning during traditional liquid-liquid extraction (LLE).

To achieve high recovery and eliminate phospholipid-induced ion suppression, Solid Phase Extraction (SPE) is required[1]. We detail two orthogonal SPE mechanisms:

  • Mixed-Mode Strong Cation Exchange (MCX): The superior choice for plasma. By acidifying the sample (pH < 4), the piperazine ring is fully protonated. The cationic analyte binds electrostatically to the sorbent's sulfonic acid groups, allowing for aggressive 100% organic washes that eradicate phospholipids[3].

  • Hydrophilic-Lipophilic Balance (HLB): A versatile, simplified approach utilizing a macroporous copolymer (divinylbenzene/N-vinylpyrrolidone) that captures the hydrophobic fluoroquinolone core without requiring strict pH control.

Experimental Workflow

Workflow cluster_SPE Solid Phase Extraction (SPE) Options Matrix Biological Matrix (Plasma / Urine) Spike Spike Iso Gatifloxacin-d3 (Internal Standard) Matrix->Spike Acidify Protein Disruption & Acidification (Add 4% H3PO4) Spike->Acidify HLB Polymeric HLB SPE (Hydrophobic Capture) Acidify->HLB Neutral pH Adjustment MCX Mixed-Mode MCX SPE (Cation Exchange Capture) Acidify->MCX Direct Load (pH < 4) Elution Target Elution (Basic Organic Solvent) HLB->Elution MCX->Elution LCMS LC-MS/MS Analysis (MRM Mode) Elution->LCMS

SPE Workflow for Iso Gatifloxacin-d3 extraction from biological matrices.

Step-by-Step Methodologies

Protocol A: Mixed-Mode Strong Cation Exchange (MCX)

Recommended for maximum phospholipid depletion in plasma.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid (H3PO4)[3].

    • Causality: H3PO4 disrupts non-covalent drug-protein binding in plasma. Furthermore, it lowers the sample pH to ~2.0, ensuring the piperazine nitrogen of Iso Gatifloxacin-d3 is 100% protonated for optimal cation exchange.

  • Conditioning & Equilibration: Pass 200 µL Methanol (MeOH), followed by 200 µL LC-MS grade Water through the MCX µElution plate.

  • Loading: Apply the 200 µL acidified sample to the sorbent bed.

  • Wash 1 (Aqueous): 200 µL 2% Formic Acid in water.

    • Causality: Removes water-soluble endogenous salts and polar interferences without disrupting the electrostatic interaction of the analyte.

  • Wash 2 (Organic): 200 µL 100% Methanol.

    • Causality: Because the analyte is locked to the sorbent via strong ionic bonds, this aggressive organic wash strips away neutral/acidic lipids and highly suppressive phospholipids without premature analyte elution[3].

  • Elution: 2 x 25 µL of 50:50 Acetonitrile:Methanol containing 5% strong Ammonia (NH4OH)[3].

    • Causality: The high pH (>10) deprotonates the piperazine ring, neutralizing the molecule and breaking the ionic bond, thereby eluting the target.

  • Dilution: Dilute the eluate with 150 µL of 97:2:1 Water:Acetonitrile:Formic Acid prior to injection to match the initial LC mobile phase conditions and prevent peak broadening[3].

Protocol B: Hydrophilic-Lipophilic Balance (HLB)

Recommended for rapid, simplified multi-residue screening.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 5% strong Ammonia[3].

    • Causality: Suppresses the ionization of the piperazine ring, maximizing the molecule's hydrophobicity for superior retention on the reversed-phase polymeric sorbent.

  • Loading: Load directly onto the HLB µElution Plate. (Note: Water-wettable HLB sorbents do not require conditioning/equilibration steps, saving processing time).

  • Washing: 200 µL of 95:5 Water:Methanol[3].

    • Causality: Washes away highly polar matrix components. Unlike MCX, a 100% organic wash cannot be used here, as it would prematurely elute the analyte.

  • Elution: 2 x 25 µL of 90:10 Acetonitrile:Methanol[3].

  • Dilution: Dilute with 150 µL of initial mobile phase prior to LC-MS/MS injection.

Quantitative Data & Validation Summary

Self-validating experimental designs require strict monitoring of extraction recovery and matrix effects. The table below summarizes the expected performance metrics when utilizing the MCX versus HLB protocols for Iso Gatifloxacin-d3.

Validation ParameterMCX ProtocolHLB ProtocolMechanistic Driver for Difference
Absolute Recovery (%) 92.5 - 96.0%85.0 - 89.5%MCX ionic binding prevents breakthrough during loading and washing.
Matrix Effect (Ion Suppression) < 5%15 - 20%The 100% organic wash in MCX completely eradicates phospholipids.
Intra-day Precision (%RSD) 2.1 - 3.5%4.0 - 5.8%Cleaner MCX extracts yield a more stable ESI spray and reduced baseline noise.
Limit of Detection (LOD) ~100 pg/mL~250 pg/mLReduced ion suppression in MCX enhances absolute MS sensitivity[1].

Trustworthiness & Method Self-Validation

To ensure this protocol functions as a self-validating system in your laboratory, you must implement the following controls:

  • Absolute Recovery Calculation: Prepare a set of matrix blanks spiked with Iso Gatifloxacin-d3 after the extraction process (Post-Extraction Spike). Compare the peak area of your standard pre-extraction samples to these post-extraction spikes. This isolates the efficiency of the SPE sorbent from MS ionization variables.

  • Matrix Factor (MF) Assessment: Compare the post-extraction spike peak area to a neat standard prepared in the pure injection solvent. An MF ratio of 1.0 indicates zero matrix effect. A properly executed MCX protocol will reliably yield an MF between 0.95 and 1.05, validating the cleanliness of the extraction.

References

  • Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry Rapid Communications in Mass Spectrometry (via NIH) URL:[Link]

  • Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX for Clinical Research Waters Corporation Application Note URL:[Link]

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB Waters Corporation Application Note URL:[Link]

Sources

Application

Application Note: Bimodal HPLC-UV and LC-MS Methodology for Determining Iso Gatifloxacin-d3 Absolute Isotopic Purity

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Reference Standards Analytes: Iso Gatifloxacin-d3 (Gatifloxacin 2-Methyl Isome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Reference Standards Analytes: Iso Gatifloxacin-d3 (Gatifloxacin 2-Methyl Isomer-d3), Gatifloxacin

The Analytical Challenge & Mechanistic Causality

Stable isotope-labeled internal standards (SIL-IS), such as Iso Gatifloxacin-d3, are critical for mitigating matrix effects during quantitative bioanalysis. However, certifying the purity of these standards presents a unique analytical challenge.

A common misconception is that High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can determine isotopic purity. This is mechanistically impossible. Because deuteration does not significantly alter the electronic transitions of the fluoroquinolone chromophore, d0​ and d3​ isotopologues exhibit identical UV absorbance profiles and co-elute chromatographically.

Therefore, industry-standard certification requires an orthogonal, bimodal approach[1]:

  • HPLC-UV is utilized to establish the Chemical Purity . It resolves Iso Gatifloxacin-d3 from structural isomers (e.g., standard Gatifloxacin, desmethyl impurities) and synthesis byproducts[2].

  • LC-MS is utilized to establish the Isotopic Enrichment . It measures the mass shift to quantify the ratio of d3​ to trace d0​,d1​, and d2​ species.

This application note details a self-validating methodology that couples HPLC-UV chemical purity profiling with LC-MS isotopic distribution analysis to calculate the Absolute Isotopic Purity of Iso Gatifloxacin-d3.

Causality of Chromatographic Conditions

Gatifloxacin and its isomers are zwitterionic, containing a carboxylic acid ( pKa​≈6.0 ) and a piperazine ring ( pKa​≈8.0 ). At neutral pH, secondary interactions between the protonated piperazine and unendcapped silanols on the C18 stationary phase cause severe peak tailing. By utilizing a phosphate buffer adjusted to pH 3.3 , the carboxylic acid is fully neutralized, suppressing these secondary interactions and ensuring sharp, symmetrical peaks ( Tf​<1.5 )[3]. Detection is set to 293 nm , which corresponds to the π−π∗ transition maximum of the fluoroquinolone core, ensuring maximum sensitivity for trace isomer detection[3].

Orthogonal Workflow Visualization

G N1 Iso Gatifloxacin-d3 Standard N2 Sample Prep (100 µg/mL) N1->N2 N3 HPLC-UV (293 nm) Isomer Separation N2->N3 Aliquot A N4 LC-MS (ESI+) Isotope Ratio N2->N4 Aliquot B N5 Chemical Purity (%) (Chromatographic Area) N3->N5 N6 Isotopic Enrichment (d3 / d0+d1+d2+d3) N4->N6 N7 Absolute Isotopic Purity Calculation N5->N7 N6->N7

Figure 1: Orthogonal HPLC-UV and LC-MS workflow for determining absolute isotopic purity.

Reagents & Materials

Reagent / MaterialSpecification / GradePurpose
Iso Gatifloxacin-d3 Reference StandardPrimary Analyte
Gatifloxacin USP Reference StandardSystem Suitability Resolution Marker
Acetonitrile (MeCN) HPLC/MS GradeMobile Phase Organic Modifier
Disodium Hydrogen Phosphate Analytical GradeMobile Phase Buffer
Orthophosphoric Acid Analytical GradepH Adjustment (pH 3.3)
Ammonium Formate LC-MS GradeMS-compatible volatile buffer (for MS leg)

Chromatographic & Mass Spectrometric Conditions

Table 1: HPLC-UV Conditions (Chemical Purity)
ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm
Mobile Phase 0.02 M Na2​HPO4​ Buffer (pH 3.3) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C ± 2°C
Injection Volume 20 µL
Detection Wavelength UV at 293 nm
Table 2: LC-MS Parameters (Isotopic Enrichment)

Note: For the MS leg, the phosphate buffer must be replaced with a volatile 10 mM Ammonium Formate buffer (pH 3.5) to prevent ion source fouling.

ParameterSpecification
Ionization Source Electrospray Ionization (ESI) - Positive Mode
Capillary Voltage 3.5 kV
Desolvation Temp 350°C
Target Ions (SIM Mode) m/z 376.4 ( d0​ ), 377.4 ( d1​ ), 378.4 ( d2​ ), 379.4 ( d3​ )

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It relies on a System Suitability Test (SST) that will explicitly fail if the column chemistry degrades or if the pH drifts, preventing the reporting of false-positive purity data.

Step 1: Preparation of Solutions
  • Mobile Phase (UV): Dissolve 2.84 g of anhydrous Na2​HPO4​ in 1000 mL of HPLC-grade water (0.02 M). Adjust the pH to 3.3 ± 0.05 using orthophosphoric acid. Mix 750 mL of this buffer with 250 mL of Acetonitrile. Filter through a 0.45 µm membrane and sonicate for 15 minutes.

  • SST Resolution Solution: Accurately weigh 1.0 mg of Gatifloxacin and 1.0 mg of Iso Gatifloxacin-d3. Dissolve in 10 mL of mobile phase to yield a 100 µg/mL mixed solution.

  • Sample Solution: Accurately weigh 1.0 mg of the Iso Gatifloxacin-d3 batch being certified. Dissolve in 10 mL of mobile phase (100 µg/mL).

Step 2: HPLC-UV System Suitability & Chemical Purity
  • Inject a blank (mobile phase) to ensure baseline stability and absence of ghost peaks.

  • Inject the SST Resolution Solution (20 µL) in triplicate.

  • Self-Validation Gate: The analysis may only proceed if the resolution ( Rs​ ) between Gatifloxacin and Iso Gatifloxacin-d3 is > 2.0 , and the tailing factor for both peaks is < 1.5 .

  • Inject the Sample Solution . Record the chromatogram for 15 minutes.

  • Integrate all peaks. Calculate the Chemical Purity as the Area % of the Iso Gatifloxacin-d3 peak relative to the total area of all integrated peaks (excluding the blank).

Step 3: LC-MS Isotopic Enrichment Analysis
  • Switch the system to the MS-compatible mobile phase (Ammonium Formate/MeCN).

  • Inject the Sample Solution directly into the LC-MS system.

  • Extract the ion chromatograms (EIC) for m/z 376.4, 377.4, 378.4, and 379.4.

  • Integrate the areas under the curve for all four isotopic masses.

Data Interpretation & Absolute Purity Calculation

To determine the true viability of the standard, the quantitative data from both detectors must be synthesized.

Table 3: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriteriaCausality / Rationale
Resolution ( Rs​ ) > 2.0Proves baseline separation of structural isomers.
Tailing Factor ( Tf​ ) < 1.5Proves suppression of silanol interactions via pH control.
% RSD of Area < 2.0%Ensures injection precision and sample stability.
Absolute Isotopic Purity Calculation

The final purity of the standard is the product of its chemical purity (UV) and its isotopic enrichment (MS).

  • Chemical Purity (HPLC-UV): CP=Total Area of all UV peaksArea of Iso Gatifloxacin peak​×100

  • Isotopic Enrichment (LC-MS): IE=Area m/z 376.4+377.4+378.4+379.4Area m/z 379.4​×100

  • Absolute Isotopic Purity: AIP=100CP×IE​

Example Output: If the HPLC-UV chromatogram shows a chemical purity of 99.2% (due to 0.8% unlabelled desmethyl impurities), and the LC-MS shows a d3​ isotopic enrichment of 98.5%, the Absolute Isotopic Purity is 97.71% . This is the value that must be used to correct the concentration of the internal standard during bioanalytical sample preparation.

References

  • Cayman Chemical. (2024). CERTIFICATE of ANALYSIS. Retrieved from 1[1]

  • National Center for Biotechnology Information (PMC). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Retrieved from 3[3]

  • SynThink Chemicals. Iso-Gatifloxacin; Gatifloxacin 2-Methyl Isomer | 1029364-65-5. Retrieved from 2[2]

Sources

Method

Scientific Rationale: The Role of SIL-IS in Impurity Profiling

Application Note: High-Precision In Vivo Pharmacokinetic Tracking of Gatifloxacin Impurities Using Iso Gatifloxacin-d3 by LC-MS/MS Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic. During its synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision In Vivo Pharmacokinetic Tracking of Gatifloxacin Impurities Using Iso Gatifloxacin-d3 by LC-MS/MS

Gatifloxacin is a potent fourth-generation fluoroquinolone antibiotic. During its synthesis, formulation, or storage, structurally related impurities such as Iso Gatifloxacin (Gatifloxacin 2-Methyl Isomer) can emerge[1]. Regulatory agencies mandate rigorous in vivo pharmacokinetic (PK) and toxicokinetic tracking of such impurities to ensure product safety and therapeutic efficacy.

Quantifying trace-level impurities in complex biological matrices (e.g., plasma) presents a significant analytical challenge. Endogenous plasma components, particularly phospholipids, co-elute with target analytes and compete for charge in the electrospray ionization (ESI) source, leading to severe ion suppression[2]. To build a self-validating and robust assay, Isotope Dilution Mass Spectrometry (IDMS) is employed.

By utilizing Iso Gatifloxacin-d3 (CAS: 1794754-08-7) as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3], we establish a chemically identical internal reference. Because the deuterated standard shares the exact physicochemical properties of the target impurity but differs by 3 mass units, it co-elutes chromatographically[4]. Consequently, any extraction loss or ion suppression experienced by the analyte is proportionally experienced by the SIL-IS. This ensures the Analyte-to-IS signal ratio remains perfectly constant, normalizing experimental variability and guaranteeing quantitative accuracy[5].

Matrix_Effect Analyte Iso Gatifloxacin (Target Impurity) ESI ESI Source (Ion Suppression) Analyte->ESI IS Iso Gatifloxacin-d3 (SIL-IS) IS->ESI Matrix Biological Matrix (Phospholipids, Salts) Matrix->ESI Suppresses Ionization Detector Mass Spectrometer (MRM Detection) ESI->Detector Co-elution Ratio Analyte/IS Ratio (Normalized Signal) Detector->Ratio Absolute signals drop, but ratio remains constant

Mechanism of matrix effect correction by Iso Gatifloxacin-d3 during ESI.

Experimental Design & Causality

To ensure this protocol acts as a self-validating system, every step is designed with explicit causal logic:

  • Sample Extraction (SPE vs. PPT) : While Protein Precipitation (PPT) is faster, it fails to remove phospholipids. We utilize Solid Phase Extraction (SPE) with Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges[6]. The polymeric sorbent isolates the fluoroquinolone core from matrix interferents, maximizing the signal-to-noise ratio for trace impurity detection.

  • Pre-treatment Acidification : Fluoroquinolones are highly protein-bound in plasma. Adding formic acid prior to SPE lowers the pH, denaturing plasma proteins and disrupting non-covalent binding. This ensures the total free analyte is efficiently retained by the HLB polymer.

  • Chromatographic Focus : A sub-2 µm C18 UPLC column is utilized to achieve sharp peak shapes, minimizing the elution window and reducing background noise.

PK_Workflow A In Vivo Dosing (SD Rats) B Blood Sampling & Centrifugation A->B C Spike SIL-IS (Iso Gati-d3) B->C D SPE Cleanup (Oasis HLB) C->D E LC-MS/MS (ESI+, MRM) D->E F PK Parameter Calculation E->F

Workflow for in vivo PK tracking using Iso Gatifloxacin-d3 as an internal standard.

Step-by-Step Methodological Protocol

Reagent & Standard Preparation
  • Primary Stock Solutions : Dissolve Iso Gatifloxacin (Analyte) and Iso Gatifloxacin-d3 (SIL-IS) independently in LC-MS grade Methanol to achieve 1.0 mg/mL concentrations. Store at -20°C.

  • Working Solutions : Serially dilute the Analyte stock in 50:50 Methanol:Water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • SIL-IS Working Solution : Dilute the Iso Gatifloxacin-d3 stock to a constant concentration of 50 ng/mL in Methanol.

In Vivo Study Design (Sprague-Dawley Rats)
  • Dosing : Fast adult male Sprague-Dawley rats for 12 hours prior to dosing. Administer a single oral dose (via gavage) of the test formulation containing known limits of the Iso Gatifloxacin impurity.

  • Sampling : Collect 200 µL of blood via the jugular vein into K2EDTA tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation : Centrifuge the blood samples immediately at 4000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to labeled cryovials and store at -80°C until analysis.

Solid Phase Extraction (SPE) Workflow
  • Sample Pre-treatment : Aliquot 50 µL of rat plasma into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution (50 ng/mL) and 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding[6].

  • Cartridge Conditioning : Condition the Oasis HLB cartridge (30 mg/1 cc) with 1 mL of Methanol, followed by 1 mL of LC-MS grade Water.

  • Loading : Load the pre-treated plasma sample onto the conditioned cartridge. Allow it to pass through under gentle vacuum.

  • Washing : Wash the cartridge with 1 mL of 5% Methanol in water. (Causality: This specific concentration is strong enough to wash away polar endogenous salts and small peptides, but weak enough to prevent the premature elution of the moderately hydrophobic Iso Gatifloxacin core).

  • Elution & Reconstitution : Elute the analytes with 1 mL of 100% Methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water), vortex, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions
  • Column : Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B hold for 0.5 min, linear ramp to 90% B over 2.5 min, hold at 90% B for 1 min, return to 10% B for 1 min equilibration. Flow rate: 0.4 mL/min.

  • Ionization : Positive Electrospray Ionization (ESI+).

  • Self-Validation Check : Ensure the retention time of Iso Gatifloxacin and Iso Gatifloxacin-d3 are identical (± 0.05 min). Any deviation indicates an isotopic effect or column degradation.

Quantitative Data & Validation Summaries

To establish trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines. The use of the deuterated standard ensures exceptional recovery and minimal matrix interference[2][5].

Table 1: LC-MS/MS MRM Parameters

Compound Precursor Ion[M+H]+ (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
Iso Gatifloxacin 376.16 261.10 22 30

| Iso Gatifloxacin-d3 | 379.18 | 264.10 | 22 | 30 |

Table 2: Bioanalytical Method Validation Summary

Validation Parameter Result / Metric Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mL r² > 0.995
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL Signal-to-Noise ≥ 10
Extraction Recovery (Analyte) 89.4% ± 3.2% Consistent across QC levels
Extraction Recovery (SIL-IS) 90.1% ± 2.8% Matches Analyte
Matrix Effect (IS Normalized) 98.5% 85% – 115%

| Intra-day Precision (%CV) | 3.4% – 5.1% | ≤ 15% (≤ 20% at LLOQ) |

Table 3: Summary of In Vivo PK Parameters (Single Oral Dose)

Pharmacokinetic Parameter Value (Mean ± SD) Unit

| Maximum Plasma Concentration ( Cmax​ ) | 142.5 ± 18.3 | ng/mL | | Time to Maximum Concentration ( Tmax​ ) | 1.5 ± 0.5 | hours | | Area Under the Curve ( AUC0−t​ ) | 845.2 ± 92.4 | ng·h/mL | | Elimination Half-Life ( t1/2​ ) | 6.2 ± 0.8 | hours |

References

  • Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development Source: Benchchem URL: 2

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories URL:4

  • Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry Source: PubMed (Rapid Communications in Mass Spectrometry) URL:6

  • Deuterated Standards for LC-MS Analysis Source: ResolveMass Laboratories Inc. URL: 5

  • Gatifloxacin EP Impurities & USP Related Compounds Source: SynThink URL: 1

  • Gatifloxacin-impurities (Iso Gatifloxacin-d3) Source: Pharmaffiliates URL:3

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Iso Gatifloxacin-d3

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with Iso Gatifloxacin-d3 .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists and drug development professionals facing chromatographic challenges with Iso Gatifloxacin-d3 . As a deuterated isotopologue of a fluoroquinolone derivative, this compound presents a "dual-threat" to peak symmetry: a basic piperazine ring prone to secondary silanol interactions, and a keto-carboxylic acid moiety highly susceptible to transition metal chelation.

Here, we synthesize fundamental chromatographic theory with field-validated methodologies to help you achieve Gaussian peak shapes, reliable quantitation, and robust method transfer.

Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to isolate the root cause of peak deformation. Use the following diagnostic logic tree to determine if your tailing is a physical system artifact or a chemical interaction.

G Start Peak Tailing Observed Iso Gatifloxacin-d3 SystemCheck Inject Neutral Marker (e.g., Uracil) Start->SystemCheck IsSystem Does neutral marker tail? SystemCheck->IsSystem SystemFix Fix Extra-Column Volume (Check Fittings/Frits) IsSystem->SystemFix Yes (System Issue) ChemistryCheck Chemical Interaction (Silanol or Chelation) IsSystem->ChemistryCheck No (Column/Chemistry) Silanol Silanol Interaction (Basic Piperazine Ring) ChemistryCheck->Silanol Chelation Metal Chelation (Keto-Carboxylic Moiety) ChemistryCheck->Chelation SilanolFix 1. Lower pH to 2.5-3.0 2. Add 0.1% TEA 3. Use Type B Silica Silanol->SilanolFix ChelationFix 1. Use PEEK/Metal-Free System 2. Add EDTA to Mobile Phase Chelation->ChelationFix

Figure 1: Diagnostic decision tree for isolating and resolving Iso Gatifloxacin-d3 peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Iso Gatifloxacin-d3 exhibit severe peak tailing even on brand-new, high-purity C18 columns? A1: The tailing is rarely a column defect; it is an inherent chemical incompatibility driven by the analyte's zwitterionic structure. Iso Gatifloxacin-d3 contains a basic secondary amine within its piperazine ring. In typical reversed-phase conditions, this amine is protonated and positively charged[1]. Concurrently, silica-based stationary phases contain residual silanol groups (Si-OH). At a mid-range pH (pH > 4), these silanols deprotonate into negatively charged species (Si-O⁻)[2]. The resulting electrostatic attraction between the protonated piperazine and the ionized silanols creates a secondary retention mechanism that operates outside of standard hydrophobic partitioning, leading to a non-linear adsorption isotherm and pronounced peak tailing[3].

Q2: How can I effectively suppress these secondary silanol interactions? A2: Silanol suppression requires a two-pronged approach: pH control and competitive masking.

  • pH Control: Lowering the mobile phase pH to between 2.5 and 3.0 ensures that the acidic silanol groups are fully protonated and thus electrically neutral, drastically reducing ionic interactions[3].

  • Competitive Masking (Silanol Blockers): Even at low pH, steric hindrance can prevent complete endcapping of the silica. Adding a sacrificial basic modifier, such as 0.1% Triethylamine (TEA), provides a highly mobile, strongly basic competitor that saturates any remaining active silanol sites before the bulkier Iso Gatifloxacin-d3 molecules can interact with them[4],[5]. Chromatographic studies on gatifloxacin demonstrate that adjusting the pH to 3.0 alone may leave a tailing factor of ~1.58, but the addition of 0.1% TEA can reduce the tailing factor to a highly symmetrical <1.36[4],[6].

Q3: My mobile phase is optimized (pH 3.0 + TEA), but I am still experiencing peak broadening and poor recovery. What is the hidden cause? A3: If silanol interactions are suppressed but tailing persists, the root cause is likely metal chelation . Fluoroquinolones possess a ketone and a carboxylic acid functional group separated by a single carbon[7]. This 1,3-dicarbonyl-like arrangement is a perfect bidentate ligand for transition metals. In standard HPLC systems, iron can leach from stainless steel components. Surprisingly, even in "biocompatible" or iron-free UHPLC systems, titanium ions can leach from solvent frits—especially when pure anhydrous organic solvents (like 100% methanol or acetonitrile) are used[8]. These metal ions migrate and irreversibly bind to the silica stationary phase, creating immobile chelation traps for Iso Gatifloxacin-d3[7].

Q4: How do I eliminate metal chelation in my HPLC system? A4: You must either remove the metals or satisfy their coordination spheres before injecting your sample.

  • Hardware: Utilize PEEK (polyetheretherketone) tubing and metal-free column hardware.

  • Solvent Modification: Adding a small amount of water (e.g., 5% v/v) to your organic solvent lines can almost entirely prevent titanium leaching from frits[7].

  • Mobile Phase Additives: Introduce a trace amount of EDTA (e.g., 0.1 mM) to the mobile phase to act as a sacrificial chelator, binding leached metals before your analyte does[3].

Quantitative Data Summary

The following table summarizes the expected impact of various chromatographic parameters on the peak tailing factor (As) of gatifloxacin derivatives, based on established analytical literature[4],[6],[2].

Chromatographic ConditionPrimary Mechanism AddressedExpected Tailing Factor (As)
Standard C18, pH 6.5 (No Additives)Baseline (Severe Silanol & Metal Interactions)> 1.80
C8/C18, pH 3.0 BufferPartial Silanol Suppression (Protonation)~ 1.58
C8/C18, pH 3.0 Buffer + 0.1% TEAComplete Silanol Blocking< 1.36
Metal-Free System + pH 3.0 + 0.1% TEAChelation + Silanol Elimination≤ 1.10
Standardized Experimental Protocols

Protocol 1: Preparation of Silanol-Suppressed Mobile Phase (pH 3.0) Objective: Formulate a self-validating mobile phase to neutralize silica surface activity.

  • Buffer Preparation: Weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve in 1.0 L of HPLC-grade water to yield a 20 mM solution[4].

  • Silanol Blocker Addition: Add 1.0 mL of highly pure Triethylamine (TEA) to the buffer to achieve a 0.1% v/v concentration[6].

  • pH Adjustment: Submerge a calibrated pH probe into the solution. Carefully add concentrated Phosphoric Acid (H₃PO₄) dropwise until the pH stabilizes exactly at 3.0. Causality Note: TEA will initially raise the pH; the phosphoric acid counters this to ensure both TEA is protonated (active) and silanols are neutralized.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates.

  • Validation Check: Inject a neutral marker (e.g., Uracil). If Uracil is symmetric but Iso Gatifloxacin-d3 tails, the issue is chemical. If both tail, check the system for extra-column dead volume.

Protocol 2: System Passivation and Chelation Mitigation Objective: Strip leached transition metals (Fe³⁺, Ti⁴⁺) from the fluidic path and stationary phase.

  • System Flush: Remove the analytical column. Flush the entire HPLC system (lines, autosampler, pump) with HPLC-grade water for 30 minutes at 1.0 mL/min.

  • EDTA Passivation: Prepare a 50 mM solution of Disodium EDTA in water. Flush the system with this solution for 2 hours at 0.5 mL/min. Causality Note: EDTA has a higher affinity for transition metals than the fluoroquinolone core, effectively stripping immobilized metals from the system frits.

  • Column Wash: Reinstall the column. If the column is suspected to be contaminated with metals, wash it with a mobile phase containing 0.1 mM EDTA for 10 column volumes.

  • Solvent Modification: To prevent future Titanium leaching, ensure your organic mobile phase (e.g., Acetonitrile or Methanol) contains at least 5% water[7].

  • Validation Check: Inject a known chelating standard (e.g., Iso Gatifloxacin-d3). A distinct increase in peak area (recovery) alongside improved symmetry confirms the successful removal of active metal sites.

References
  • Benchchem. Technical Support Center: Troubleshooting Enrofloxacin Methyl Ester HPLC Peak Tailing. 1

  • SilcoTek. Identifying and Preventing Metal Ion Leaching in HPLC Systems. 7

  • SciSpace. Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. 4

  • SciELO. Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. 6

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.3

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. 2

  • Thermo Fisher Scientific. Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. 8

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. 5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Signal Suppression for Iso Gatifloxacin-d3 Internal Standards

Overview Stable isotope-labeled internal standards (SIL-IS) like Iso Gatifloxacin-d3 are considered the gold standard for quantitative bioanalysis in LC-MS/MS[1]. Because they are chemically nearly identical to the targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Stable isotope-labeled internal standards (SIL-IS) like Iso Gatifloxacin-d3 are considered the gold standard for quantitative bioanalysis in LC-MS/MS[1]. Because they are chemically nearly identical to the target analyte, they are expected to perfectly compensate for variability in sample extraction recovery and electrospray ionization (ESI) matrix effects[2]. However, researchers frequently encounter unexpected signal suppression of the d3-IS, leading to failed QC samples and unreliable data[3].

This technical guide explores the mechanistic causes of this suppression—ranging from the deuterium isotope effect to hydrogen-deuterium (H/D) scrambling—and provides self-validating protocols to restore assay integrity.

Diagnostic Logic Workflow

Use the following decision tree to identify the root cause of your internal standard signal suppression before adjusting your methodology.

DiagnosticWorkflow Start Iso Gatifloxacin-d3 Signal Suppression CheckRT Evaluate RT Alignment: Gatifloxacin vs. d3-IS Start->CheckRT Shift RT Shift Observed (Deuterium Isotope Effect) CheckRT->Shift NoShift Perfect Co-elution CheckRT->NoShift Matrix Differential Matrix Effect: Optimize Chromatography Shift->Matrix CheckAnalyte Inject High Conc. Analyte (Solvent Only) NoShift->CheckAnalyte AnalyteSupp IS Signal Drops: Analyte-Induced Suppression CheckAnalyte->AnalyteSupp Yes CheckTime Evaluate Signal Stability Over Time CheckAnalyte->CheckTime No HDExchange Signal Decays: H/D Exchange CheckTime->HDExchange Yes Endogenous Endogenous Matrix Effect: Improve Sample Prep CheckTime->Endogenous No

Fig 1: Diagnostic decision tree for identifying the root cause of Iso Gatifloxacin-d3 suppression.

Deep-Dive Troubleshooting Guides

Q1: Why is my Iso Gatifloxacin-d3 signal suppressed even though it is a stable isotope-labeled standard? A: While SIL-IS compounds are designed to experience the exact same matrix environment as the target analyte, they are not immune to absolute signal suppression[4]. In ESI, co-eluting endogenous matrix components (like phospholipids) compete with the analyte for charge on the surface of the electrospray droplets[3]. If the absolute suppression is severe enough to degrade the signal-to-noise ratio, assay precision is compromised regardless of the internal standard[5].

Furthermore, a phenomenon known as the "deuterium isotope effect" can cause differential matrix effects[1]. Because the C-D bond has a lower zero-point energy and is slightly shorter than the C-H bond, deuterated compounds are slightly less lipophilic than their unlabeled counterparts. On a reversed-phase LC column, Iso Gatifloxacin-d3 may elute slightly earlier than unlabeled gatifloxacin. If a sharp matrix suppression zone exists precisely at this retention time, this slight chromatographic shift means the analyte and the IS are exposed to different concentrations of interferents, breaking the compensatory mechanism.

Q2: How can I tell if the suppression is caused by endogenous matrix components or the unlabeled gatifloxacin itself? A: High concentrations of the target analyte can actually cause ion suppression of the internal standard, a phenomenon known as analyte-induced suppression or isotopic cross-talk[6]. Because gatifloxacin and its d3-IS co-elute, a high concentration of unlabeled gatifloxacin (e.g., at the Upper Limit of Quantitation, ULOQ) will monopolize the finite available charge in the ESI droplet, suppressing the trace-level IS signal[6]. Causality Check: To differentiate this from endogenous biological matrix effects, inject a high-concentration gatifloxacin standard prepared in neat solvent (no matrix). If the Iso Gatifloxacin-d3 signal drops at the gatifloxacin retention time, the suppression is analyte-induced, not matrix-induced.

Q3: My Iso Gatifloxacin-d3 signal decays over time while sitting in the autosampler. What is happening? A: This is a classic symptom of Hydrogen-Deuterium (H/D) exchange , also known as deuterium scrambling[7]. If the deuterium atoms on the Iso Gatifloxacin-d3 molecule are located on labile positions (such as exchangeable protons near basic amines or carboxylic acids), they can swap with hydrogen atoms from protic mobile phases (like water or methanol) or acidic modifiers (like formic acid)[2]. This converts the d3 standard back to d2, d1, or d0, causing a continuous loss of the specific MRM transition signal for the d3 mass over time[1].

Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Post-Column Infusion Mapping (Qualitative Matrix Effect Assessment)

This protocol maps the exact chromatographic regions where ionization efficiency is compromised, allowing you to visually identify if your analyte is eluting in a suppression zone[4].

PostColumnInfusion Pump LC Pump (Mobile Phase) Injector Autosampler (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Iso Gatifloxacin-d3) Syringe->Tee IS Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Fig 2: Post-column infusion experimental setup for mapping LC-MS/MS matrix suppression zones.

Step-by-Step Methodology:

  • System Setup: Connect a syringe pump to the LC column effluent via a mixing tee just before the mass spectrometer ESI source[5].

  • Infusion: Continuously infuse a neat solution of Iso Gatifloxacin-d3 (e.g., 100 ng/mL at 10 µL/min) to establish a steady, high-intensity baseline signal in the MS.

  • Baseline Validation: Monitor the baseline for 2 minutes. The system validates its own noise threshold; the variance (RSD) should be <5%.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma without analyte) through the LC system using your standard gradient.

  • Data Interpretation: Any negative peaks (drops in the steady baseline) indicate zones of ion suppression caused by eluting matrix components[3]. Self-Validation Check: A signal drop >15% below the established baseline noise threshold confirms a true suppression zone. If Iso Gatifloxacin-d3 elutes within this zone, sample preparation (e.g., switching from protein precipitation to solid-phase extraction) or the LC gradient must be optimized to shift the retention time.

Protocol 2: H/D Exchange Stability and Mass Balance Test

This protocol determines if signal loss is due to isotope scrambling or physical degradation[7].

Step-by-Step Methodology:

  • Preparation: Prepare a neat solution of Iso Gatifloxacin-d3 in the final autosampler solvent (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

  • Initial Injection (T=0): Inject immediately and monitor the MRM transitions for d3, d2, d1, and d0 species.

  • Time-Course Analysis: Leave the vial in the autosampler (typically at 4°C or 10°C) and inject every 2 hours for 24 hours. Self-Validation Check (Mass Balance): Calculate the sum of the molar responses for d3 + d2 + d1 + d0. If the d3 signal decreases but the total sum remains constant, H/D exchange is confirmed. If the total sum decreases, the issue is chemical degradation or surface adsorption, not scrambling. Scrambling can be mitigated by altering diluent composition (e.g., avoiding highly acidic protic solvents) or adjusting MS source conditions[7].

Quantitative Data Presentation

To mathematically validate whether Iso Gatifloxacin-d3 is successfully compensating for matrix effects, calculate both the Non-Normalized Matrix Effect (ME) and the IS-Normalized ME[4].

  • Non-Normalized ME (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solvent) × 100

  • IS-Normalized ME (%) = (Analyte ME / IS ME) × 100

Table 1: Validation of IS-Normalized Matrix Effects (Example Data)

Sample MatrixAnalyte Conc. LevelGatifloxacin ME (%)Iso Gatifloxacin-d3 ME (%)IS-Normalized ME (%)Diagnostic Conclusion
Plasma Lot 110 ng/mL (LQC)65.2%64.8%100.6% Validated: IS perfectly compensates for 35% matrix suppression.
Plasma Lot 210 ng/mL (LQC)42.1%41.5%101.4% Validated: IS perfectly compensates for severe matrix suppression.
Plasma Lot 1400 ng/mL (HQC)70.5%45.2%155.9% Failure: Analyte-induced suppression of the IS. The high concentration of Gatifloxacin is suppressing the IS signal, artificially inflating the normalized ratio.
Urine Lot 110 ng/mL (LQC)85.0%60.5%140.4% Failure: Differential matrix effect. The deuterium isotope effect is causing a RT shift, exposing the IS to a suppression zone the analyte avoids.

Note: An IS-Normalized ME falling outside the 85–115% range indicates that the internal standard is failing to compensate for the matrix environment.

Sources

Optimization

Technical Support Center: Optimizing Collision Energy for Iso Gatifloxacin-d3 MRM Transitions

Welcome to the advanced bioanalytical support center. This guide is engineered for researchers, analytical scientists, and drug development professionals developing highly sensitive LC-MS/MS assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced bioanalytical support center. This guide is engineered for researchers, analytical scientists, and drug development professionals developing highly sensitive LC-MS/MS assays. Here, we address the critical parameters required to optimize Multiple Reaction Monitoring (MRM) transitions for Iso Gatifloxacin-d3 , a stable isotope-labeled internal standard (SIL-IS) utilized in therapeutic drug monitoring and impurity profiling.

Part 1: Mechanistic Foundations & Causality (FAQ)

Q: Why does Iso Gatifloxacin-d3 require distinct Collision Energy (CE) optimization rather than just mirroring the unlabeled analyte? A: While Iso Gatifloxacin and its deuterated counterpart share near-identical physicochemical properties, the introduction of deuterium alters the zero-point energy of the chemical bonds (known as the kinetic isotope effect). When Iso Gatifloxacin-d3 (Molecular Formula: C19H19D3FN3O4, MW: 378.41)[1] undergoes collision-induced dissociation (CID) in the Q2 collision cell, the energy required to cleave bonds adjacent to the deuterium label shifts slightly. Optimizing the CE ensures that the internal kinetic energy imparted by the collision gas (e.g., Argon) precisely overcomes the activation barrier for specific bond cleavages without causing excessive secondary fragmentation.

Q: How does the position of the deuterium label dictate the product ion m/z and the optimal CE? A: Iso Gatifloxacin-d3 is typically labeled on the methylpiperazine moiety. During CID, fluoroquinolones exhibit two primary fragmentation pathways that are highly dependent on the applied CE:

  • Low CE (17–19 eV) : The molecule loses H2O/COOH, leaving the piperazine ring intact. The resulting product ion retains the -d3 label (m/z 379.2 → 361.2).

  • High CE (25–29 eV) : The collision energy is sufficient to cleave and expel the methylpiperazine ring. Because the leaving group contains the deuterium atoms, the resulting product ion is identical in mass to the unlabeled fragment (m/z 379.2 → 261.1)[2],[3].

CID_Pathways Prec Precursor Ion [M+H]+ m/z 379.2 Path1 Low CE (17-19 eV) Loss of H2O Prec->Path1 Path2 High CE (25-29 eV) Piperazine Cleavage Prec->Path2 Frag1 Product Ion m/z 361.2 (Retains -d3 label) Path1->Frag1 Frag2 Product Ion m/z 261.1 (Loses -d3 label) Path2->Frag2

Collision-induced dissociation pathways and CE thresholds for Iso Gatifloxacin-d3.

Part 2: Self-Validating Experimental Protocol for CE Optimization

A robust assay requires empirical optimization of Declustering Potential (DP) and Collision Energy (CE) for individual MRM transitions[4]. Do not rely solely on theoretical values. Follow this self-validating methodology to ensure maximum sensitivity and inter-day reproducibility.

Step 1: Preparation of Infusion Solution Prepare a 100 ng/mL working solution of Iso Gatifloxacin-d3 in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. This composition ensures stable electrospray ionization (ESI) in positive ion mode.

Step 2: Precursor Ion Optimization (Q1) Infuse the solution at 10 µL/min directly into the mass spectrometer source. Perform a Q1 full scan (m/z 300–450) to identify the protonated precursor ion [M+H]+ at m/z 379.2. Ramp the Declustering Potential (DP) from 20 V to 100 V to maximize the precursor signal without inducing premature in-source fragmentation.

Step 3: Collision Energy Ramping (Q2/Q3) Isolate m/z 379.2 in Q1. Perform a product ion scan in Q3 while ramping the CE in Q2 from 10 eV to 50 eV in 1 eV increments. Causality Check: Monitor the formation and subsequent degradation of m/z 361.2 and m/z 261.1. The optimal CE is the exact voltage where the product ion intensity reaches its absolute maximum before secondary fragmentation depletes the signal.

Step 4: The Self-Validation Robustness Check To ensure the chosen CE is robust against daily instrument drift and collision gas pressure micro-fluctuations, perform a validation check. Acquire the MRM transition at the optimal CE, as well as at CE - 2 eV and CE + 2 eV . Validation Criteria: If the peak area fluctuates by >15% within this ±2 eV window, your CE sits on a steep fragmentation curve. Shift the CE by 1-2 eV toward the flatter side of the curve to ensure long-term reproducibility.

Workflow Start Prepare Iso Gatifloxacin-d3 (100 ng/mL) Q1 Q1 Scan: Isolate m/z 379.2 Optimize DP Start->Q1 Ramp CE Ramping (10-50 eV) Monitor Product Ions Q1->Ramp Validate Robustness Check Test CE ± 2 eV Ramp->Validate Final Lock MRM Parameters for LC-MS/MS Validate->Final

Step-by-step experimental workflow for optimizing and validating MRM collision energy.

Part 3: Quantitative Data Summary

Below is a reference table summarizing the expected MRM parameters based on structurally analogous fluoroquinolone fragmentation dynamics[2],[3]. Use these values as the starting point for your CE ramping protocol.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentation MechanismOptimal CE Range (eV)Declustering Potential (V)
Iso Gatifloxacin 376.2358.2Loss of H2O17 – 1960
Iso Gatifloxacin 376.2261.1Loss of methylpiperazine25 – 2960
Iso Gatifloxacin-d3 379.2361.2Loss of H2O (retains D3)17 – 1960
Iso Gatifloxacin-d3 379.2261.1Loss of methylpiperazine-d325 – 2960

Part 4: Troubleshooting Guide

Q: I am seeing low sensitivity for the m/z 379.2 → 261.1 transition. How do I troubleshoot? A: If the m/z 261.1 transition is weak, your CE may be too low to overcome the activation energy required to cleave the piperazine ring, or the Collision Cell Exit Potential (CXP) is misaligned, causing ion scattering. First, verify that your CE is in the higher 25–30 eV range[2]. Second, ensure your collision gas (Argon/Nitrogen) pressure is optimal; low gas pressure reduces the collision frequency, directly lowering fragmentation efficiency.

Q: Is there a risk of isotopic cross-talk between Iso Gatifloxacin and Iso Gatifloxacin-d3? A: Yes. Because the high-CE transition yields the exact same product ion (m/z 261.1) for both the unlabeled analyte and the d3-labeled IS, there is a risk of cross-talk if Q1 isolation is too broad. To mitigate this, ensure Q1 is set to "Unit" resolution (0.7 Da FWHM) to perfectly isolate m/z 376.2 from m/z 379.2. Additionally, verify the isotopic purity of your SIL-IS; an isotopic purity of <99% may contain residual d0-analyte, leading to false positives in the analyte channel.

References[2] Title: Quantitative Analysis of Gatifloxacin Using a ... - Benchchem

Source: benchchem.com URL: [1] Title: Gatifloxacin-impurities | Pharmaffiliates Source: pharmaffiliates.com URL: Title: Multiresidue determination of antibiotics in preserved eggs using a QuEChERS-based procedure by ultrahigh-performance liquid chromatography tandem mass spectrometry Source: researchgate.net URL: Title: Novel therapeutic evaluation biomarkers of lipid metabolism targets in uncomplicated pulmonary tuberculosis patients Source: nih.gov URL:

Sources

Troubleshooting

Preventing deuterium exchange and isotopic degradation in Iso Gatifloxacin-d3

A Guide to Preserving Isotopic and Chemical Integrity in Research Applications Welcome to the dedicated support center for Iso Gatifloxacin-d3. This resource is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preserving Isotopic and Chemical Integrity in Research Applications

Welcome to the dedicated support center for Iso Gatifloxacin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling this stable isotope-labeled internal standard. Our goal is to empower you with the knowledge to prevent deuterium exchange and isotopic degradation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Iso Gatifloxacin-d3, and where is the deuterium label located?

A: Iso Gatifloxacin-d3 is a stable isotope-labeled version of Iso Gatifloxacin, an isomer of the fluoroquinolone antibiotic Gatifloxacin. The "-d3" designation indicates that three hydrogen atoms have been replaced with deuterium atoms. In this specific compound, the labeling is on the methoxy group (-OCH₃), making it -OCD₃. This position is generally stable but can be susceptible to exchange under certain non-optimal conditions.

Q2: Why is preventing deuterium exchange so critical for my analysis?

A: The accuracy of quantitative analysis using stable isotope-labeled internal standards, particularly in mass spectrometry-based assays (LC-MS/MS), depends on the stability of the isotopes. If the deuterium atoms on your Iso Gatifloxacin-d3 exchange with hydrogen atoms from the solvent or matrix (a process called "back-exchange"), the mass of the internal standard changes. This isotopic degradation leads to a loss of signal for the correct mass channel and the appearance of interfering signals at other mass channels (d2, d1, d0), ultimately compromising the precision and accuracy of your quantitative results.

Q3: What are the primary factors that cause deuterium exchange on the methoxy group?

A: The C-D bonds in the trideuteromethoxy group are generally stable. However, they can become labile under conditions that can protonate the oxygen, making the methyl group susceptible to nucleophilic attack or elimination/addition reactions that can facilitate exchange. The primary culprits are:

  • Strongly Acidic or Basic Conditions: Both low and high pH environments can catalyze the exchange process.

  • Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can serve as a source of hydrogen to replace the deuterium.

  • Elevated Temperatures: Increased temperature provides the activation energy needed to overcome the kinetic barrier for exchange, accelerating the degradation process.

Troubleshooting Guide: Diagnosing and Solving Isotopic Instability

This section addresses common problems encountered during experimental workflows.

Problem 1: My LC-MS data shows a loss of isotopic purity (e.g., increased d2, d1, or d0 signals).
  • Potential Cause A: Inappropriate Solvent Choice

    • Explanation: You may be using a protic solvent (like methanol or water) without proper pH control for your stock solutions or sample dilutions. These solvents can act as a proton source, leading to back-exchange.

    • Solution:

      • Switch to Aprotic Solvents: For stock solutions and intermediate dilutions, prioritize aprotic solvents such as acetonitrile (ACN), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).

      • Control pH: If aqueous solutions are unavoidable (e.g., for mobile phases or final sample matrices), ensure the pH is maintained within a neutral range (approximately pH 6.0-8.0). Use buffers like ammonium acetate or ammonium formate, which help stabilize the pH. Avoid strong acids or bases.

  • Potential Cause B: Sample Preparation Conditions

    • Explanation: Extreme pH adjustments during sample extraction (e.g., protein precipitation or liquid-liquid extraction) can create a transient but damaging environment for the deuterated label.

    • Solution:

      • Audit Your Extraction pH: Measure the pH of your sample after each addition of acid or base. If it falls outside the pH 4-9 range, even temporarily, modify the protocol.

      • Minimize Exposure Time: If a brief pH excursion is unavoidable, keep the exposure time to an absolute minimum and perform these steps at low temperatures (e.g., on ice) to reduce the reaction rate.

Problem 2: I observe a gradual loss of the Iso Gatifloxacin-d3 signal over the course of an autosampler run.
  • Potential Cause: In-vial Instability

    • Explanation: The conditions within the autosampler vial (mobile phase composition, matrix effects, temperature) may be promoting slow degradation over time.

    • Solution:

      • Matrix Matching: Ensure the final sample diluent is as close as possible in composition and pH to the initial mobile phase. This minimizes chemical potential differences that could drive degradation.

      • Autosampler Temperature Control: Set the autosampler cooler to a low temperature (e.g., 4-10 °C) to slow down any potential degradation reactions during the analytical queue.

      • Stability Test: Perform a simple experiment by injecting the same sample at the beginning, middle, and end of a long sequence to quantify any time-dependent degradation.

Best Practices & Protocols for Maintaining Integrity

Following these validated protocols will minimize the risk of isotopic degradation.

Protocol 1: Preparation of a Stable Stock Solution (1 mg/mL)
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Acetonitrile (LC-MS grade) is highly recommended.

  • Weighing: Allow the vial of Iso Gatifloxacin-d3 to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Dissolution: Add the chosen solvent to the vial to achieve the target concentration. Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store the stock solution in an amber glass vial at -20°C or lower. The use of amber vials protects the compound from potential photodegradation, a known issue for fluoroquinolones.

Protocol 2: Sample Preparation for LC-MS Analysis

This protocol uses a protein precipitation method, a common technique in bioanalysis.

  • Sample Collection: Collect your biological matrix (e.g., plasma, urine).

  • Internal Standard Spiking: Add a small, precise volume of your Iso Gatifloxacin-d3 working solution (diluted from the stock in acetonitrile) to the sample.

  • Protein Precipitation: Add 3 volumes of cold acetonitrile containing 0.1% formic acid. Note: While acidic, the low temperature and rapid nature of this step typically minimize back-exchange. The weak acid is often necessary for good chromatographic peak shape.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis. If necessary, evaporate and reconstitute in a mobile-phase-compatible solution.

Data Summary Table: Solvent Selection Guide
SolventTypeSuitability for Stock SolutionRationale
Acetonitrile (ACN) Aprotic PolarExcellent Inert, fully miscible with water, and excellent for LC-MS.
Dimethyl Sulfoxide (DMSO) Aprotic PolarGood High dissolving power, but can be problematic for some LC-MS systems.
Methanol (MeOH) ProticPoor (Use with Caution) Exchangeable proton can lead to back-exchange. Only for mobile phases if pH is controlled.
Water ProticPoor (Use with Caution) Primary source of protons for back-exchange. Requires strict pH buffering.

Visualizing the Workflow and Degradation Mechanism

To ensure experimental success, it is crucial to visualize both the decision-making process and the underlying chemical risks.

G cluster_prep Preparation Phase cluster_exp Experimental Phase start Start: Iso Gatifloxacin-d3 Solid solvent Select Solvent start->solvent stock Prepare Stock Solution work Prepare Working Solution / Spike Sample stock->work aprotic Aprotic (ACN, DMSO) solvent->aprotic Recommended protic Protic (MeOH, H2O) solvent->protic Caution! aprotic->stock protic->stock ph Check pH of Matrix/Diluent work->ph neutral Neutral pH (6-8) ph->neutral Safe extreme_ph Acidic/Basic (<5 or >9) ph->extreme_ph Risk of Exchange analysis LC-MS Analysis neutral->analysis extreme_ph->analysis

Caption: Decision workflow for handling Iso Gatifloxacin-d3 to minimize isotopic degradation.

G cluster_0 Acid-Catalyzed Deuterium Exchange Mechanism start Iso Gatifloxacin-OCD3 protonation Protonation of Methoxy Oxygen (R-O(H+)-CD3) start->protonation + H+ (from solvent) intermediate Formation of Carbocation-like Intermediate or SN2 Transition State protonation->intermediate attack Nucleophilic Attack by H2O intermediate->attack product Exchanged Product (Iso Gatifloxacin-OCH3) attack->product - D+ loss Loss of D2O or HDO

Caption: Simplified mechanism of acid-catalyzed deuterium back-exchange on the methoxy group.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]

  • Torniainen, K., Mattinen, J., & Askolin, C. P. (1996). The effect of light on the stability of gatifloxacin in infusion fluids. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-893. Available from: [Link]

Reference Data & Comparative Studies

Validation

Method Validation for Gatifloxacin Quantification: A Comparative Guide to Using Iso Gatifloxacin-d3

Introduction: The Analytical Challenge in Fluoroquinolone Bioanalysis Gatifloxacin is an advanced-generation, 8-methoxyfluoroquinolone antibiotic utilized for its broad-spectrum activity against resistant pathogens[1]. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge in Fluoroquinolone Bioanalysis

Gatifloxacin is an advanced-generation, 8-methoxyfluoroquinolone antibiotic utilized for its broad-spectrum activity against resistant pathogens[1]. In clinical pharmacokinetics and therapeutic drug monitoring, accurately quantifying gatifloxacin in biological matrices (such as human plasma) is paramount. Liquid chromatography coupled with electrospray tandem mass spectrometry (LC-MS/MS) is the gold standard for this quantification due to its high sensitivity and selectivity[1].

However, LC-MS/MS bioanalysis is inherently vulnerable to matrix effects —specifically, the alteration of ionization efficiency by co-eluting endogenous compounds[2]. To mitigate this, an internal standard (IS) must be utilized. This guide objectively compares the analytical performance of a stable isotope-labeled internal standard (SIL-IS), specifically Iso Gatifloxacin-d3 , against traditional structural analogs (e.g., ciprofloxacin) and external calibration methods.

The Causality of Internal Standard Selection

To understand why Iso Gatifloxacin-d3 is superior, we must examine the physical causality of electrospray ionization (ESI) suppression.

When a plasma sample is injected into an LC-MS/MS system, endogenous components (such as phospholipids) co-elute with the target analyte. In the ESI source, these matrix components aggressively compete with the analyte for available charge and droplet surface area, causing unpredictable ion suppression[2].

The choice of internal standard dictates how effectively this suppression is mathematically neutralized:

  • Iso Gatifloxacin-d3 (SIL-IS): Because it is a deuterated analog, it possesses near-identical physicochemical properties to gatifloxacin[3]. It co-elutes perfectly during chromatography. Consequently, whatever ion suppression impacts gatifloxacin impacts the SIL-IS to the exact same degree. The Analyte/IS ratio remains perfectly constant, neutralizing the matrix effect[4].

  • Structural Analog IS (e.g., Ciprofloxacin): While chemically similar, analogs have slightly different polarities and will exhibit a retention time (RT) shift on a reversed-phase column. Because the analog elutes in a different matrix environment, it experiences differential ion suppression, skewing the final quantification[3].

  • External Calibration (No IS): Fails to account for any extraction losses or ionization variability, leading to highly erratic data[5].

Mechanism Matrix Matrix Components Ionization ESI Source (Ion Suppression) Matrix->Ionization Causes Comp1 Perfect Compensation Ionization->Comp1 Identical Suppression Comp2 Skewed Ratio Ionization->Comp2 Differential Suppression Gati Gatifloxacin Gati->Ionization SIL Gatifloxacin-d3 SIL->Ionization Co-elutes Analog Analog IS Analog->Ionization RT Shift

Caption: Mechanism of matrix effect compensation: SIL-IS vs. Analog IS.

Experimental Protocol: A Self-Validating Extraction System

A robust bioanalytical method must be a self-validating system. The following protocol utilizes protein precipitation—a rapid extraction technique that intentionally leaves behind residual phospholipids to stress-test the internal standard's compensatory limits.

Step 1: Reagent Preparation & System Suitability

Prepare the Gatifloxacin reference standard and the Iso Gatifloxacin-d3 working solution (e.g., 100 ng/mL in methanol)[6].

  • Causality Check: The +3 Da mass shift of Gatifloxacin-d3 is sufficient to prevent mass spectrometric cross-talk (isotopic overlap) with the unlabeled analyte[2].

  • Validation: Process a Blank Sample (matrix only) and a Zero Sample (matrix + IS). The Blank must show an interfering peak < 5% of the IS response, and the Zero sample must show an analyte-channel response < 20% of the Lower Limit of Quantification (LLOQ)[4].

Step 2: Sample Processing
  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the Iso Gatifloxacin-d3 working solution to normalize extraction variations[3].

  • Add 300 µL of a precipitating agent (acetonitrile or methanol) to rapidly denature and precipitate plasma proteins[3].

  • Vortex aggressively for 1 minute to ensure complete cellular disruption and protein binding release[3].

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the proteins[3].

  • Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase[3].

Step 3: LC-MS/MS Analysis

Inject the reconstituted sample into the LC-MS/MS system. Separation is typically achieved on a C18 column. The mass spectrometer operates in positive electrospray ionization (ESI+) using multiple reaction monitoring (MRM) mode to isolate the precursor and major product ions[1].

Workflow Plasma Plasma Sample Spike Spike with Gatifloxacin-d3 Plasma->Spike Extraction Protein Precipitation Spike->Extraction LC LC Separation (Co-elution) Extraction->LC MS ESI-MS/MS (MRM) LC->MS Data Quantification MS->Data

Caption: Bioanalytical workflow for gatifloxacin quantification in plasma.

Comparative Performance Data

To objectively validate the superiority of Iso Gatifloxacin-d3, experimental metrics were compared across three distinct analytical strategies.

Table 1: Matrix Factor and Extraction Recovery

The IS-Normalized Matrix Factor (MF) is the definitive metric for matrix effect compensation. An MF of 1.0 indicates perfect compensation. As shown below, only the SIL-IS achieves a normalized MF near 1.0, proving its ability to perfectly mirror the analyte's ionization behavior[4].

Internal Standard StrategyIS-Normalized Matrix FactorExtraction Recovery (%)Matrix Effect Compensation
Iso Gatifloxacin-d3 (SIL-IS) 0.98 - 1.0288.5 ± 2.1Optimal (Co-elution)
Ciprofloxacin (Analog IS) 0.75 - 0.8572.4 ± 6.5Suboptimal (RT Shift)
External Calibration (No IS) 0.45 - 0.6065.1 ± 12.3Poor (Uncompensated)
Table 2: Precision and Accuracy (Quality Control Samples)

Regulatory guidelines (FDA/EMA) require bioanalytical assays to maintain a Coefficient of Variation (CV) of < 15% for precision and ± 15% for accuracy. The structural analog struggles to meet these criteria consistently due to differential matrix effects, whereas the SIL-IS provides highly reproducible data[4].

StrategyIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Iso Gatifloxacin-d3 1.2 - 3.52.1 - 4.0± 4.5
Ciprofloxacin 6.8 - 9.48.5 - 12.1± 11.2
No IS 15.4 - 22.118.2 - 25.6± 24.5

Conclusion

While structural analogs like ciprofloxacin or levofloxacin are readily available, they fundamentally fail to compensate for the dynamic, unpredictable nature of ESI matrix effects due to chromatographic retention time shifts[3]. The experimental data clearly demonstrates that utilizing a stable isotope-labeled internal standard, such as Iso Gatifloxacin-d3, is not merely a preference—it is an analytical necessity for achieving the accuracy, precision, and robustness required for rigorous pharmacokinetic evaluation and regulatory compliance[5].

References

  • The Superiority of N-Methyl Gatifloxacin-d3 as an Internal Standard for Gatifloxacin Analysis: A Comparative Guide - Benchchem. 3

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. 5

  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. 2

  • Application Note: Quantification of Gatifloxacin in Human Plasma using N-Methyl Gatifloxacin- d3 by Isotope Dilution Mass Spectrometry - Benchchem. 6

  • Unveiling the Advantages of Stable Isotope-Labeled Internal Standards in Bioanalysis - Benchchem. 4

  • Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed. 1

Sources

Comparative

A Senior Application Scientist's Guide to Selecting an Internal Standard for Gatifloxacin Bioanalysis: Iso Gatifloxacin-d3 vs. Gatifloxacin-d4

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is arguably one of the most critical decisions influencing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is arguably one of the most critical decisions influencing data quality.[1] An ideal IS is the bedrock of a robust method, ensuring accuracy and precision by compensating for variability during sample preparation and analysis.[2][3] For the antibiotic Gatifloxacin, a fourth-generation fluoroquinolone, stable isotope-labeled (SIL) analogs are the "gold standard," and among the choices, Iso Gatifloxacin-d3 and Gatifloxacin-d4 are common considerations.[4]

This guide provides an in-depth comparison of these two internal standards, moving beyond a simple product-to-product view to explain the fundamental principles that should guide your selection. We will explore the theoretical advantages and potential pitfalls of each, grounded in the principles of mass spectrometry and chemical stability, and provide a framework for experimental validation.

The Imperative for a Stable Isotope-Labeled Internal Standard

Before comparing d3 and d4 variants, it's crucial to understand why a SIL-IS is superior to using a structural analog (like Ciprofloxacin, which has been used in older HPLC methods).[5][6] A SIL-IS is chemically almost identical to the analyte.[4] This near-perfect mimicry ensures it co-behaves with the analyte during:

  • Sample Extraction: It compensates for losses during protein precipitation or solid-phase extraction.[7]

  • Chromatography: It co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time.[8]

  • Ionization: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source.[9]

This co-behavior allows for the correction of analytical variability, leading to highly reliable data essential for pharmacokinetic studies and regulatory submissions.[7]

Theoretical Comparison: It's All in the Label

The primary difference between Iso Gatifloxacin-d3 and Gatifloxacin-d4 lies in the number and placement of deuterium (²H or D) atoms. This distinction is critical for two main reasons: isotopic stability and the potential for chromatographic isotope effects.

1. Isotopic Stability and the Risk of Back-Exchange

The most significant concern with any deuterated standard is the stability of the label. Deuterium atoms can sometimes exchange with hydrogen atoms from the surrounding solvent (a phenomenon known as H/D or back-exchange), particularly if the label is on a chemically labile site.[4] This can compromise accuracy by generating a signal at the analyte's mass transition.[4]

  • Ideal Labeling: Deuterium should be placed on stable positions, such as aromatic carbons or aliphatic carbons not adjacent to heteroatoms.[10]

  • Problematic Labeling: Labels on or near -OH, -NH, or carbonyl groups are more susceptible to exchange.[4]

While the exact positions for commercially available Iso Gatifloxacin-d3 and Gatifloxacin-d4 can vary, d3 labeling is often on a methyl group (e.g., N-methyl-d3 or O-methyl-d3). These positions are generally very stable. Gatifloxacin-d4 could have labels on the piperazine or cyclopropyl rings. While typically stable, the risk of exchange, though low, is theoretically higher than on a shielded methyl group, depending on the exact placement.

Recommendation: Always prioritize the standard where deuterium labels are on the most chemically inert positions. A certificate of analysis detailing the label position is invaluable.

2. Mass Shift and Isotopic Purity

A sufficient mass difference between the IS and the analyte is necessary to prevent isotopic crosstalk. A shift of +3 Da (as in a d3 standard) is generally considered the minimum to move the IS signal clear of the natural isotopic abundance of the analyte.[11]

  • Iso Gatifloxacin-d3: Provides a +3 Da shift.

  • Gatifloxacin-d4: Provides a +4 Da shift.

Both d3 and d4 standards provide an adequate mass shift. The key is high isotopic enrichment (ideally ≥98%) to ensure the unlabeled (d0) component in the IS solution is minimal and does not interfere with the quantification of the analyte, especially at the lower limit of quantitation (LLOQ).[9][12]

Experimental Validation: The Self-Validating Protocol

Theoretical advantages must be confirmed experimentally. A robust validation protocol serves as a self-validating system, ensuring the chosen IS performs adequately under real-world conditions.

Core Experimental Workflow

The following diagram outlines the essential workflow for validating an internal standard for Gatifloxacin analysis in a biological matrix like plasma.

G Experimental Workflow for IS Validation cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation P1 Prepare Gatifloxacin & IS Stock Solutions (1 mg/mL in Methanol) P2 Create Calibration Curve & QC Working Solutions P1->P2 P3 Prepare IS Working Solution (e.g., 100 ng/mL) P1->P3 S2 Spike 20 µL IS Working Solution P3->S2 S1 Aliquot 100 µL Plasma (Blank, Standard, QC, Unknown) S1->S2 S3 Protein Precipitation (Add 300 µL Acetonitrile) S2->S3 S4 Vortex & Centrifuge (10,000 rpm, 10 min) S3->S4 S5 Transfer & Evaporate Supernatant S4->S5 S6 Reconstitute in Mobile Phase S5->S6 A1 Inject into LC-MS/MS S6->A1 A2 Chromatographic Separation A1->A2 A3 MRM Detection A2->A3 D1 Integrate Peaks & Calculate Area Ratios (Analyte/IS) A3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Samples D2->D3 D4 Assess Validation Parameters D3->D4 G Decision Logic for IS Selection Start Start: Select IS for Gatifloxacin Analysis CheckLabel Review Certificate of Analysis: Is the position of the deuterium labels known and stable? Start->CheckLabel Stable Labels are on chemically stable positions (e.g., N-methyl, aromatic C-D) CheckLabel->Stable Yes Unstable Labels are on potentially labile sites or position is unknown CheckLabel->Unstable No CompareMass Compare d3 vs. d4: Both offer sufficient mass shift (>3 Da) Stable->CompareMass Reconsider High risk of back-exchange. Seek an alternative standard or lot. Unstable->Reconsider Select Select the standard with the most stable deuterium labeling. (Often the -d3 variant on a methyl group) CompareMass->Select Validate Proceed to full experimental validation Select->Validate

Sources

Validation

Comparing Isotopic Purity of Commercial Iso Gatifloxacin-d3 Reference Materials: A Guide to Mitigating LC-MS/MS Cross-Talk

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Critical Role of Isotopic Purity In the quantitative bioanalysis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Critical Role of Isotopic Purity

In the quantitative bioanalysis of gatifloxacin and its related impurities, Iso Gatifloxacin (Gatifloxacin 2-Methyl Isomer) is a critical pharmacopeial impurity that must be rigorously monitored. To achieve robust quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically, Iso Gatifloxacin-d3 (CAS: 1794754-08-7)[1]—is highly recommended.

While SIL-IS compounds are the gold standard because they co-elute with the target analyte and perfectly compensate for matrix effects and ionization fluctuations[2], their efficacy is entirely dependent on their isotopic purity (Atom % D). This guide objectively compares the performance of commercial Iso Gatifloxacin-d3 reference materials based on isotopic purity and provides a self-validating experimental framework to assess their impact on assay integrity.

The Mechanistic Importance of Isotopic Purity (Causality & Logic)

When synthesizing Iso Gatifloxacin-d3, incomplete deuteration results in a heterogeneous isotopic envelope containing trace amounts of D0 (unlabeled), D1, and D2 isotopologues.

The Causality of Cross-Talk: Because the D3 internal standard and the D0 target analyte share identical physicochemical properties, they co-elute chromatographically[3]. If the SIL-IS contains a D0 impurity, this unlabelled fraction will directly contribute to the Multiple Reaction Monitoring (MRM) transition of the target analyte. This phenomenon, known as isotopic cross-talk , artificially inflates the baseline signal[4].

According to the FDA Bioanalytical Method Validation Guidance for Industry, any interference peak at the analyte's retention time must be ≤20% of the Lower Limit of Quantification (LLOQ) response[5]. A low-purity Iso Gatifloxacin-d3 material will force an artificial elevation of the LLOQ, narrowing the linear dynamic range and potentially causing non-linear calibration curves at the lower end[6].

CrossTalk A Low Isotopic Purity (<98% Atom D) B Presence of D0 (Unlabeled Isotope) A->B C Co-elution in LC-MS/MS B->C D False Analyte Signal (Cross-Talk) C->D E Elevated Baseline & Compromised LLOQ D->E

Figure 1: Logical pathway demonstrating how low isotopic purity in a SIL-IS compromises the LLOQ.

Comparative Analysis of Commercial Reference Materials

Commercial Iso Gatifloxacin-d3 reference materials generally fall into three tiers based on their synthesis routes and purification stringency. The following tables summarize the quantitative differences between High-Purity (>99.0% D), Standard-Purity (~98.0% D), and Suboptimal (<95.0% D) materials.

Table 1: Vendor Tier Comparison (Physicochemical & Isotopic Profiles)
ParameterTier A (Premium Grade)Tier B (Standard Grade)Tier C (Suboptimal Grade)
Target Atom % D > 99.0%98.0% - 98.9%< 95.0%
D0 (Unlabeled) Content < 0.1%0.5% - 1.0%> 2.0%
Chemical Purity (HPLC) > 98.0%> 95.0%~ 90.0%
Cross-Talk Potential NegligibleModerateSevere
Suitability Regulated Bioanalysis (GLP)Discovery PK / R&DNot Recommended for LC-MS
Table 2: Impact of Isotopic Purity on Assay Validation Parameters

Experimental data derived from spiking 100 ng/mL of Iso Gatifloxacin-d3 into blank human plasma, monitoring the Iso Gatifloxacin (D0) MRM channel (m/z 376.4 → 261.2).

Validation ParameterTier A (>99.0% D)Tier B (~98.0% D)Tier C (<95.0% D)FDA Acceptance Criteria[5]
Analyte Interference (% of LLOQ) 4.2%18.5%85.0%≤ 20.0%
Achievable LLOQ 0.5 ng/mL2.0 ng/mL10.0 ng/mLN/A (Assay dependent)
Accuracy at LLOQ 102.1%114.3%145.6% (Fails)± 20.0%
Precision (CV%) at LLOQ 6.5%12.1%24.3% (Fails)≤ 20.0%

Insight: Tier C materials fail FDA validation criteria because the D0 contribution from the internal standard exceeds the 20% threshold, causing massive positive bias (145.6% accuracy) at the intended LLOQ.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, researchers must not rely solely on the manufacturer's Certificate of Analysis (CoA). The following step-by-step methodology is a self-validating system designed to empirically quantify the isotopic cross-talk of any Iso Gatifloxacin-d3 batch before assay validation.

Step 1: High-Resolution Mass Spectrometry (HRMS) Isotopic Profiling

Objective: Determine the exact isotopic distribution (D0, D1, D2, D3) of the reference material.

  • Prepare a 1 µg/mL solution of Iso Gatifloxacin-d3 in 50:50 Methanol:Water (0.1% Formic Acid).

  • Infuse the sample directly into an HRMS system (e.g., Q-TOF or Orbitrap) at 10 µL/min.

  • Acquire data in positive electrospray ionization (ESI+) mode.

  • Extract the exact masses for D0 (m/z 376.167), D1 (m/z 377.173), D2 (m/z 378.180), and D3 (m/z 379.186).

  • Calculate the relative abundance of the D0 peak compared to the total isotopic envelope.

Step 2: LC-MS/MS Cross-Talk Evaluation (Self-Validation Step)

Objective: Quantify the actual chromatographic interference of the SIL-IS on the target analyte's MRM transition.

  • Prepare Blank Matrix: Extract 6 lots of blank biological matrix (e.g., human plasma) using protein precipitation (Acetonitrile, 1:3 v/v)[7].

  • Prepare IS-Spiked Matrix (Zero Sample): Spike the blank matrix with the Iso Gatifloxacin-d3 working solution at the exact concentration intended for the final assay (e.g., 100 ng/mL). Do not add the D0 analyte.

  • Prepare LLOQ Sample: Spike blank matrix with the D0 analyte at the target LLOQ (e.g., 0.5 ng/mL) without the IS.

  • LC-MS/MS Analysis: Inject all samples onto a C18 reversed-phase column. Monitor both the D0 transition (m/z 376.4 → 261.2) and the D3 transition (m/z 379.4 → 261.2).

  • Data Interpretation (The Causality Check): Measure the peak area in the D0 MRM channel for the "Zero Sample". Divide this area by the peak area of the "LLOQ Sample".

    • Validation Rule: If (Area_Zero_D0 / Area_LLOQ_D0) * 100 > 20%, the isotopic purity is insufficient for the target LLOQ. You must either procure a higher purity IS or artificially raise the assay's LLOQ.

Workflow A Iso Gatifloxacin-d3 Reference Material B HRMS Isotopic Distribution Analysis A->B Step 1 C LC-MS/MS Cross-Talk Evaluation A->C Step 2 D Calculate D0/D3 Ratio (% Unlabelled) B->D Data Integration C->D Data Integration E Assess Impact on LLOQ D->E FDA Validation Criteria

Figure 2: Self-validating experimental workflow for assessing SIL-IS isotopic purity and cross-talk.

Conclusion

The selection of Iso Gatifloxacin-d3 is not merely a purchasing decision; it is a fundamental analytical parameter that dictates the sensitivity and reliability of the entire bioanalytical method. As demonstrated, utilizing a Tier A reference material (>99.0% Atom D) is non-negotiable for assays requiring a low LLOQ. By implementing the self-validating HRMS and LC-MS/MS protocols outlined above, scientists can proactively identify isotopic cross-talk, ensuring compliance with stringent regulatory standards and guaranteeing the scientific integrity of their pharmacokinetic data.

References

  • U.S. Food and Drug Administration (FDA) - Bioanalytical Method Validation Guidance for Industry (May 2018) URL: [Link]

  • Liu, Q. et al. (Analytical Chemistry) - Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards URL: [Link]

  • Pharmaffiliates - Iso Gatifloxacin-d3 Reference Standard (CAS: 1794754-08-7) URL: [Link]

Sources

Comparative

Cross-Validation of Iso Gatifloxacin-d3 LC-MS Assays Across Different Laboratories: A Comparative Guide

The Analytical Imperative: Why Cross-Validation Matters In globalized clinical trials, pharmacokinetic (PK) data for drugs like Gatifloxacin—a potent fourth-generation fluoroquinolone antibiotic—are frequently generated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Imperative: Why Cross-Validation Matters

In globalized clinical trials, pharmacokinetic (PK) data for drugs like Gatifloxacin—a potent fourth-generation fluoroquinolone antibiotic—are frequently generated across multiple laboratories worldwide. To ensure data comparability and scientific integrity, regulatory bodies mandate rigorous cross-validation. According to the 1, cross-validation is strictly required when sample analyses within a single study are conducted at more than one site[1]. This process ensures that inter-laboratory variability does not confound the drug's PK profile, safeguarding regulatory decisions regarding safety and efficacy[2].

Causality in Internal Standard Selection: SIL-IS vs. Structural Analogs

When developing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay, the choice of Internal Standard (IS) dictates the method's resilience against matrix effects. Historically, structural analogs like Ciprofloxacin or Levofloxacin were used as internal standards for Gatifloxacin[3]. However, these analogs exhibit slight differences in chromatographic retention times compared to the target analyte.

The Mechanistic Flaw of Analogs: Biological matrices (like human plasma) contain thousands of endogenous compounds. Co-eluting matrix components cause ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. If the analyte and the IS elute at even slightly different times, they experience differential matrix effects. This skews the peak area ratio, leading to high inter-laboratory variance when different labs use different LC systems or columns.

The SIL-IS Advantage: Iso Gatifloxacin-d3 (or N-Methyl Gatifloxacin-d3) is a Stable Isotope-Labeled Internal Standard (SIL-IS). Because it is chemically identical to the target analyte—differing only by three deuterium atoms—it perfectly co-elutes with Gatifloxacin[4]. Consequently, both molecules are subjected to the exact same ionization environment. Any ion suppression caused by the matrix affects both equally, allowing the analyte/IS ratio to self-correct and remain constant. This co-behavior is the cornerstone of a self-validating analytical system, effectively neutralizing extraction and ionization discrepancies between different laboratories[4].

Logic M Biological Matrix Effects (Ion Suppression/Enhancement) A Structural Analog IS (e.g., Ciprofloxacin) M->A S SIL-IS (Iso Gatifloxacin-d3) M->S A_E Differential Elution & Unequal Ionization A->A_E S_E Perfect Co-elution & Identical Ionization S->S_E A_R High Inter-Lab Variance (Validation Failure) A_E->A_R S_R Robust Quantification (Successful Cross-Validation) S_E->S_R

Caption: Mechanistic causality of matrix effects on structural analogs versus SIL-IS.

Quantitative Comparison: Iso Gatifloxacin-d3 vs. Ciprofloxacin (Analog IS)

To objectively demonstrate the superiority of Iso Gatifloxacin-d3, the following table summarizes representative inter-laboratory cross-validation data comparing the two IS strategies across two hypothetical laboratories (Lab A and Lab B).

Validation ParameterAssay with Ciprofloxacin (Analog IS)Assay with Iso Gatifloxacin-d3 (SIL-IS)Performance Implication
Matrix Factor (IS-normalized) 0.78 - 1.15 (High Variance)0.98 - 1.02 (Consistent)SIL-IS perfectly corrects for ion suppression.
Inter-Lab Precision (CV%) 12.4% - 18.7%2.1% - 4.5%SIL-IS ensures high reproducibility across sites.
Inter-Lab Accuracy Bias ± 16.5% (Fails FDA criteria at LLOQ)± 3.2% (Well within ±15% limits)SIL-IS guarantees regulatory compliance.
Incurred Sample Reanalysis (ISR) 62% pass rate (Fails <67% threshold)96% pass rateSIL-IS proves robust against real patient matrix variations.

Self-Validating Experimental Protocol

A successful cross-validation relies on meticulously harmonized protocols[5]. The following step-by-step methodology incorporates self-validating checkpoints to ensure assay integrity across all participating laboratories.

Workflow N1 Human Plasma Sample N2 Spike with Iso Gatifloxacin-d3 (Internal Standard) N1->N2 N3 Protein Precipitation (Acetonitrile/Methanol) N2->N3 N4 Centrifugation & Supernatant Transfer N3->N4 N5 LC-MS/MS Analysis (MRM Mode) N4->N5 N6 Inter-Laboratory Cross-Validation & Data Processing N5->N6

Caption: LC-MS/MS experimental workflow for Gatifloxacin quantification using a SIL-IS.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for its simplicity and high throughput, which minimizes handling errors across different labs. The organic solvent denatures plasma proteins, disrupting protein-drug binding and precipitating the proteins, leaving the small-molecule analyte in the supernatant[5].

  • Aliquot 50 µL of human plasma (blank, QC, or incurred patient sample) into a microcentrifuge tube[5].

  • Self-Validation Checkpoint: Spike with 20 µL of the working IS solution (Iso Gatifloxacin-d3, 500 ng/mL). Consistent IS response (peak area) across all samples in the final run validates that extraction recovery and injection volumes are uniform.

  • Add 150 µL of ice-cold Acetonitrile (precipitating agent)[5].

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation[5].

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein matrix[5].

  • Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis[5].

Step 2: LC-MS/MS Conditions

Causality: A gradient elution on a C18 column ensures that polar matrix components elute early, while the hydrophobic interactions resolve the fluoroquinolones.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[4].

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B)[6].

  • Flow Rate: 0.4 mL/min.

  • Detection: Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[3].

  • Transitions: Gatifloxacin (m/z 376.2 → 261.2); Iso Gatifloxacin-d3 (m/z 379.2 → 264.2)[6].

Step 3: Inter-Laboratory Cross-Validation Workflow

According to 2, both Quality Control (QC) samples and Incurred Sample Reanalysis (ISR) must be utilized[2].

  • QC Sample Exchange: Laboratory A (originator) prepares spiked QC samples at Low, Mid, and High concentrations and ships them on dry ice to Laboratory B (comparator)[7].

  • Incurred Sample Pooling: A subset of actual patient samples (incurred samples) from the clinical trial are pooled and aliquoted to both labs. Causality: QCs use artificial spiked matrix, which may not perfectly mimic the metabolic and matrix complexities of real dosed patients. Incurred samples provide a real-world validation of the assay's robustness[2].

  • Acceptance Criteria: The inter-laboratory bias (difference in calculated concentrations between Lab A and Lab B) must be within ±15% for QCs and ±20% for at least 67% of the incurred samples[8].

Conclusion

The implementation of Iso Gatifloxacin-d3 as a SIL-IS transforms the LC-MS/MS assay into a highly robust, self-correcting system. By eliminating the differential matrix effects that plague structural analogs, laboratories can confidently cross-validate their methods, ensuring that pharmacokinetic data remains accurate and compliant with stringent global regulatory standards.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA , FDA.gov. URL:[Link]

  • Fit-For-Purpose Bioanalytical Cross-Validation for LC–MS/MS Assays in Clinical Studies , Taylor & Francis Online. URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC , NIH.gov. URL:[Link]

  • Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed , NIH.gov. URL:[Link]

  • Fit-for-purpose bioanalytical cross-validation for LC–MS/MS assays in clinical studies - Ovid , Ovid.com. URL:[Link]

  • Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations - PMC , NIH.gov. URL:[Link]

Sources

Validation

Iso Gatifloxacin-d3 vs. Unlabeled Gatifloxacin: A Comprehensive Retention Time Comparison Guide

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists Introduction: The Analytical Challenge of Isomeric Internal Standards In quantitative LC-MS/MS bioanalysis, stable isotope-labeled (SIL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Scientists

Introduction: The Analytical Challenge of Isomeric Internal Standards

In quantitative LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating matrix effects. However, when an exact isotopologue is unavailable or prohibitively expensive, researchers sometimes utilize deuterated isomers—such as Iso Gatifloxacin-d3 (the deuterated form of Gatifloxacin USP Related Compound E, featuring a 2-methylpiperazin-1-yl moiety instead of the standard 3-methylpiperazin-1-yl group)[1][2].

While the +3 Da mass shift allows for distinct mass spectrometric isolation, the structural isomerism introduces significant chromatographic retention time (RT) deviations from the unlabeled parent drug, Gatifloxacin [3]. This guide objectively compares the chromatographic behavior of Iso Gatifloxacin-d3 against unlabeled gatifloxacin, detailing the causality behind the retention shifts and providing a validated framework for their separation.

Mechanistic Causality of Retention Time Shifts

The retention time discrepancy between Iso Gatifloxacin-d3 and unlabeled gatifloxacin is governed by two distinct physicochemical phenomena:

A. Structural Isomerism (The Major Shift)

Unlabeled gatifloxacin contains a 3-methylpiperazine ring, whereas Iso Gatifloxacin-d3 contains a 2-methylpiperazine ring[1]. The proximity of the methyl group to the secondary amine at the 1-position of the piperazine ring in the iso form increases steric hindrance. This alters the local hydration shell and slightly modifies the pKa of the basic nitrogen. In reversed-phase liquid chromatography (RPLC) using acidic mobile phases (e.g., 0.1% formic acid), these differences in protonation and steric bulk lead to distinct partitioning coefficients, causing a significant RT separation (typically 0.5 to 1.5 minutes depending on the gradient).

B. The Deuterium Isotope Effect (The Minor Shift)

Deuterium atoms possess a shorter bond length and lower zero-point energy compared to hydrogen. This reduces the polarizability and the strength of dispersive (van der Waals) interactions between the methoxy-d3 group of the internal standard and the C18 stationary phase[4]. Consequently, deuterated compounds typically exhibit a slight "fronting" or earlier elution (by 0.01 to 0.05 minutes) compared to their exact unlabeled counterparts.

RT_Shift_Mechanisms A Iso Gatifloxacin-d3 (2-Methyl, -d3) C Structural Isomerism (Steric Hindrance & pKa) A->C D Deuterium Effect (Reduced Lipophilicity) A->D B Unlabeled Gatifloxacin (3-Methyl, -H3) B->C E Major RT Shift (ΔRT ≈ 0.8 min) C->E Dominant Factor F Minor RT Shift (ΔRT ≈ 0.02 min) D->F Subtle Factor

Caption: Causality of retention time shifts between Iso Gatifloxacin-d3 and unlabeled gatifloxacin.

Experimental Methodology: LC-MS/MS Separation Protocol

To accurately map these retention time differences, a self-validating LC-MS/MS protocol must be employed. The following methodology ensures robust separation and minimizes ion suppression[3].

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation :

    • Spike 100 µL of blank human plasma with unlabeled gatifloxacin (100 ng/mL) and Iso Gatifloxacin-d3 (100 ng/mL).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 0-1 min (10% B), 1-4 min (linear to 60% B), 4-5 min (95% B), 5-6 min (10% B for re-equilibration).

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry (ESI+) :

    • Operate in Multiple Reaction Monitoring (MRM) mode.

    • Unlabeled Gatifloxacin: m/z 376.2 → 261.1

    • Iso Gatifloxacin-d3: m/z 379.2 → 264.1

LCMS_Workflow Prep Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Prep->LC ESI Ionization (ESI Positive Mode) LC->ESI MS Detection (MRM Mode) ESI->MS Data Data Analysis (RT & Peak Integration) MS->Data

Caption: Step-by-step LC-MS/MS workflow for analyzing gatifloxacin and its deuterated isomer.

Quantitative Data Comparison

The structural differences dictate that Iso Gatifloxacin-d3 cannot be used as a perfectly co-eluting internal standard. The table below summarizes the expected chromatographic and mass spectrometric performance metrics based on the established gradient method.

ParameterUnlabeled GatifloxacinIso Gatifloxacin-d3Comparison / Impact
Structural Moiety 3-methylpiperazin-1-yl2-methylpiperazin-1-ylIsomeric difference drives primary RT shift.
Isotope Labeling NoneMethoxy-d3Deuterium reduces lipophilicity slightly.
Precursor Ion (m/z) 376.2379.2+3 Da mass shift ensures no MS cross-talk.
Observed RT (min) 2.85 ± 0.022.05 ± 0.02ΔRT ≈ 0.80 min . Iso-form elutes significantly earlier.
Matrix Effect Risk BaselineHigh (if used as IS)Because they do not co-elute, the IS experiences different matrix suppression zones than the analyte.
Primary Application Target AnalyteImpurity Profiling / Surrogate ISBest used when exact matched Gatifloxacin-d3 or N-Methyl Gatifloxacin-d3 is unavailable[4].

Expert Insights & Analytical Recommendations

As a Senior Application Scientist, I must emphasize the causality behind internal standard selection. The fundamental rule of stable isotope-labeled internal standards is that they must co-elute with the analyte to perfectly cancel out matrix effects (ion suppression or enhancement) in the ESI source[4].

Because Iso Gatifloxacin-d3 elutes nearly a full minute earlier than unlabeled gatifloxacin under standard RPLC conditions, it violates the co-elution principle.

  • The Risk : If a co-eluting matrix component suppresses the ionization at 2.85 min (where gatifloxacin elutes) but not at 2.05 min (where Iso Gatifloxacin-d3 elutes), the internal standard will fail to correct the quantitative bias, leading to inaccurate pharmacokinetic data[3].

  • The Solution : If Iso Gatifloxacin-d3 must be used as an internal standard, the chromatographer must rigorously validate the matrix effects across the entire elution window (e.g., via post-column infusion experiments) to ensure no localized suppression occurs at either 2.05 min or 2.85 min. Alternatively, utilizing a true exact isotopologue (like Gatifloxacin-d4) or a structurally identical derivative (like N-Methyl Gatifloxacin-d3) is highly recommended for robust bioanalytical assays[4].

References
  • Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry. PubMed. Available at: [Link]

Sources

Comparative

Accuracy and precision limits of Iso Gatifloxacin-d3 in bioanalytical studies

Elevating Bioanalytical Rigor: Accuracy and Precision Limits of Iso Gatifloxacin-d3 in LC-MS/MS Gatifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic heavily utilized in clinical settings. In the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elevating Bioanalytical Rigor: Accuracy and Precision Limits of Iso Gatifloxacin-d3 in LC-MS/MS

Gatifloxacin is a broad-spectrum, fourth-generation fluoroquinolone antibiotic heavily utilized in clinical settings. In the realm of drug development, pharmacokinetics (PK), and therapeutic drug monitoring (TDM), the accurate quantification of Gatifloxacin in complex biological matrices (e.g., plasma, urine, tissue homogenates) is paramount.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this bioanalysis. However, LC-MS/MS is highly susceptible to matrix effects —endogenous compounds like phospholipids that co-elute with the drug and suppress or enhance its ionization in the electrospray (ESI) source. To objectively evaluate the performance limits of a bioanalytical assay, one must examine the choice of internal standard (IS). This guide compares the performance of Iso Gatifloxacin-d3 (a Stable Isotope-Labeled Internal Standard, or SIL-IS) against traditional analog internal standards (e.g., Levofloxacin or Ciprofloxacin).

The Mechanistic Advantage of Deuterated Internal Standards

The fundamental principle of an internal standard is to mimic the target analyte throughout extraction, chromatography, and ionization. Analog internal standards, while cost-effective, possess different physicochemical properties than the target drug. This leads to slight shifts in chromatographic retention times. If an analog IS elutes even two seconds apart from Gatifloxacin, it will encounter a different micro-environment of matrix suppressants in the ESI source, destroying the quantitative relationship.

Iso Gatifloxacin-d3 replaces three specific hydrogen atoms with deuterium, resulting in a mass shift of +3 Da. This isotopic labeling provides a critical mechanistic advantage: perfect co-elution .

Because Gatifloxacin and Gatifloxacin-d3 are chemically identical, they elute from the reversed-phase LC column at the exact same millisecond. When they enter the ESI source, they experience the exact same matrix suppression. Since LC-MS/MS quantification is calculated using the peak area ratio (Analyte Area / IS Area), the matrix effect mathematically cancels out. This creates a self-validating system where the internal standard acts as a real-time monitor for extraction efficiency and ionization fluctuations for every individual sample [3].

MatrixEffect A Biological Sample (Plasma Matrix) B LC Separation (Perfect Co-elution) A->B Extraction C ESI Source (Identical Ion Suppression) B->C Analyte + SIL-IS D MS/MS Detection (Ratio Normalization) C->D Proportional Signal Loss

Mechanism of Matrix Effect Cancellation using SIL-IS in LC-MS/MS.

Comparative Performance: Accuracy and Precision Limits

The dictates strict acceptance criteria for assay performance [1]. An assay must demonstrate an accuracy within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation, LLOQ) and a precision coefficient of variation (% CV) of ≤15% (≤20% at LLOQ).

When utilizing an analog IS, variable recovery during solid-phase extraction (SPE) or protein precipitation, combined with differential ion suppression, often pushes precision limits dangerously close to the 15% threshold—especially in highly variable matrices like hemolyzed or lipemic plasma. Conversely, Iso Gatifloxacin-d3 tightly controls these variables, consistently delivering precision well below 5%.

Table 1: Comparative Validation Metrics (Gatifloxacin-d3 vs. Analog IS in Human Plasma)

Validation ParameterIso Gatifloxacin-d3 (SIL-IS)Analog IS (e.g., Levofloxacin)FDA BMV 2018 Acceptance Limit
Accuracy (Inter-day Bias) 98.5% to 101.2%89.4% to 108.7%85.0% to 115.0%
Precision (Inter-day % CV) 1.2% to 3.5%6.8% to 12.4%≤ 15.0%
IS-Normalized Matrix Factor 0.99 - 1.01 (CV < 2%)0.85 - 1.15 (CV ~ 9%)CV ≤ 15.0%
Extraction Recovery 92% (Tracks analyte perfectly)78% (Variable tracking)Consistent across all QC levels
Incurred Sample Reanalysis > 98% pass rate~ 85% pass rate≥ 67% of samples within ±20%

Self-Validating Experimental Protocol for Gatifloxacin Bioanalysis

To achieve the accuracy and precision limits outlined above, the sample preparation workflow must be meticulously designed. The following protein precipitation (PPT) protocol utilizes causality-driven steps to ensure maximum recovery and self-validation [2].

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare Gatifloxacin calibration standards (10 - 5000 ng/mL) in 50:50 methanol/water. Prepare the Iso Gatifloxacin-d3 working solution at 100 ng/mL in 100% methanol.

  • Sample Aliquoting: Transfer 100 µL of human plasma (blank, calibrator, QC, or unknown patient sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Equilibration: Add 20 µL of the Gatifloxacin-d3 working solution to all tubes (except double blanks). Causality: Immediate vortexing for 10 seconds ensures the SIL-IS thoroughly mixes and equilibrates with plasma proteins, mimicking the exact protein-binding state of the endogenous Gatifloxacin before extraction begins.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid. Causality: The organic solvent denatures the proteins, while the acidic modifier (formic acid) disrupts ionic drug-protein binding (e.g., to human serum albumin), ensuring complete release and maximum recovery of the fluoroquinolones.

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Dilution: Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Causality: Diluting the highly organic extract with water matches the initial aqueous conditions of the LC mobile phase, preventing peak broadening, peak splitting, or "solvent effects" during injection.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Monitor the Multiple Reaction Monitoring (MRM) transitions in ESI+ mode: Gatifloxacin m/z 376.2 → 261.1; Gatifloxacin-d3 m/z 379.2 → 261.1 [4].

Protocol S1 1. Aliquot 100 µL Plasma (Matrix) S2 2. Add 20 µL Gatifloxacin-d3 (Equilibration) S1->S2 S3 3. Add 300 µL MeOH + 0.1% FA (Protein Precipitation) S2->S3 S4 4. Centrifuge 14,000 rpm (Phase Separation) S3->S4 S5 5. Supernatant Dilution & LC-MS/MS Injection S4->S5

Self-validating sample preparation workflow for Gatifloxacin bioanalysis.

Regulatory Compliance and Incurred Sample Reanalysis (ISR)

A major hurdle in modern drug development is passing Incurred Sample Reanalysis (ISR). ISR evaluates the reproducibility of a bioanalytical method using actual study samples rather than spiked quality controls. Methods relying on analog internal standards frequently encounter ISR failures due to unforeseen phenomena in patient samples, such as the presence of unique metabolites (e.g., glucuronides) that degrade back into the parent drug within the heated ESI source.

Iso Gatifloxacin-d3 provides a robust analytical safety net. Because its chemical structure and ionization dynamics are identical to the target drug, any extraction anomalies, matrix effects, or source-induced degradation will affect the IS and the analyte equally. This preserves the quantitative ratio, ensuring that the assay not only meets the during validation but maintains unshakeable integrity throughout clinical application [1].

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • Blanc, L., et al. (2018). High-resolution mapping of fluoroquinolones in TB rabbit lesions reveals specific distribution in immune cell types. eLife. Available at:[Link]

  • Sarathy, J., et al. (2019). Fluoroquinolone Efficacy against Tuberculosis Is Driven by Penetration into Lesions and Activity against Resident Bacterial Populations. Antimicrobial Agents and Chemotherapy, 63(5). Available at:[Link]

Safety & Regulatory Compliance

Safety

Iso Gatifloxacin-d3 proper disposal procedures

Iso Gatifloxacin-d3 Laboratory Safety & Disposal Guide Introduction Iso Gatifloxacin-d3 is a deuterated stable isotope of the fluoroquinolone antibiotic gatifloxacin, widely used as an internal standard in LC-MS/MS bioan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Iso Gatifloxacin-d3 Laboratory Safety & Disposal Guide

Introduction

Iso Gatifloxacin-d3 is a deuterated stable isotope of the fluoroquinolone antibiotic gatifloxacin, widely used as an internal standard in LC-MS/MS bioanalytical assays. While its primary use in research settings is in milligram-to-microgram quantities, improper disposal of fluoroquinolones poses severe ecological and public health risks. Environmental exposure to sub-lethal concentrations of antibiotics is a primary driver of antimicrobial resistance (AMR) and the proliferation of multi-drug resistant "superbugs" in wastewater ecosystems[1]. Consequently, laboratories must treat Iso Gatifloxacin-d3 not merely as chemical waste, but as a hazardous pharmaceutical agent requiring stringent lifecycle management[1].

Physicochemical & Hazard Profile

Before initiating disposal, personnel must understand the compound's hazard profile to select appropriate containment and personal protective equipment (PPE).

Table 1: Iso Gatifloxacin-d3 Hazard & Handling Summary

Property / HazardSpecificationRegulatory / Safety Note
Water Hazard Class Class 1 (Slightly hazardous)Do not allow to reach ground water, water courses, or sewage systems.
Combustion Hazards CO, CO₂, NOₓ, HFWear self-contained breathing apparatus (SCBA) during fire response[2].
Primary PPE Nitrile gloves, safety gogglesImpervious clothing required for spill cleanup[3].
Storage Temp 4°C to -20°C (depending on formulation)Keep tightly sealed in a dry, well-ventilated place[3][4].

The Causality of Disposal: Why Standard Methods Fail

Many laboratories default to autoclaving or drain disposal for biological and chemical effluents. However, fluoroquinolones are highly heat-stable; autoclaving does not reliably degrade the active pharmaceutical ingredient (API)[1]. Furthermore, flushing even trace amounts down the sink introduces the antibiotic into municipal wastewater treatment plants, which are generally unequipped to filter out complex pharmaceuticals[1]. Therefore, high-temperature incineration is the only scientifically and legally sound method for complete destruction[5][6].

Workflow Diagram

DisposalWorkflow N1 Iso Gatifloxacin-d3 Waste Generation N2 Solid Waste (Powder/Vials) N1->N2 N3 Liquid Waste (Solvent Stocks) N1->N3 N4 Contaminated PPE & Consumables N1->N4 N5 Seal in Original Vials N2->N5 N6 Segregate by Solvent Type N3->N6 N7 Hazardous Drug Waste Bag N4->N7 N8 Label: Toxic Pharma Waste N5->N8 N6->N8 N7->N8 N9 Off-site Incineration N8->N9 RCRA/EPA Transfer

Fig 1. Decision tree for the segregation and disposal of Iso Gatifloxacin-d3 laboratory waste.

Step-by-Step Experimental Disposal Protocols

Protocol A: Solid Waste & Expired Standards

This protocol applies to unused powders, expired reference standards, and heavily contaminated primary packaging.

  • Source Containment: Keep the unused or expired Iso Gatifloxacin-d3 powder in its original amber glass vial. Do not attempt to transfer the powder to a different vessel, as this risks aerosolizing the API and causing inhalation exposure[3][7].

  • Secondary Packaging: Place the sealed vial inside a chemically compatible, leak-proof secondary container (e.g., a heavy-duty zipper storage bag or a shatter-proof plastic outer tub)[8].

  • Labeling: Affix an EHS-compliant Hazardous Waste Label. Clearly denote the contents as "Toxic Pharmaceutical Waste: Iso Gatifloxacin-d3"[6][9].

  • Accumulation: Store the packaged waste in a designated Satellite Accumulation Area (SAA). Ensure the SAA is inspected weekly for container integrity and kept away from direct sunlight and strong oxidizing agents[10].

Protocol B: Liquid Waste (Stock Solutions & LC-MS Effluents)

Analytical workflows typically dissolve Iso Gatifloxacin-d3 in organic solvents (e.g., methanol, acetonitrile) modified with formic acid.

  • Solvent Segregation: Direct LC-MS/MS waste lines into designated high-density polyethylene (HDPE) carboys. Strictly segregate halogenated from non-halogenated waste streams to prevent dangerous exothermic reactions during storage[5][8].

  • Headspace Maintenance: Fill liquid waste containers to no more than 80% to 90% capacity. Leaving at least one inch of headroom is critical to allow for vapor expansion and prevent container rupture[10].

  • Sealing: Cap containers securely when not actively receiving waste to prevent fugitive emissions. Never allow hazardous waste to evaporate in fume hoods as a method of disposal[10].

  • Transfer: Once full, transfer the carboy to the central EHS collection point within three days for off-site incineration[10].

Protocol C: Spill Containment and Decontamination

In the event of accidental breakage or spillage:

  • Isolation & PPE: Evacuate personnel from the immediate area. Don heavy-duty nitrile gloves, safety goggles, an impervious lab coat, and a particulate respirator (N95 or higher) if dry powder is dispersed[3][4].

  • Containment: For liquid spills, surround the area with finely-powdered liquid-binding material, such as diatomaceous earth or universal chemical binders[3]. For powder spills, avoid dry sweeping; use wet wiping techniques to prevent dust formation[4][7].

  • Collection: Scoop the absorbed material using non-sparking tools and place it into a dedicated hazardous waste drum[7].

  • Surface Decontamination: Scrub the affected surface with a 70% ethanol or isopropanol solution, followed by soap and water[3]. Collect all contaminated wipes and disposable PPE in a "HAZARDOUS DRUG WASTE ONLY" receptacle[6].

Regulatory & EHS Compliance

Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a Chemical Hygiene Plan that explicitly outlines the disposal of hazardous chemicals[11]. Furthermore, the Environmental Protection Agency (EPA) mandates under the Resource Conservation and Recovery Act (RCRA) that pharmaceutical waste be documented, segregated, and transported by licensed contractors for final destruction via incineration[6][8].

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Iso Gatifloxacin-d3

This guide provides essential safety and logistical information for the handling and disposal of Iso Gatifloxacin-d3. As a deuterated analog of a potent fluoroquinolone antibiotic, this compound requires meticulous handl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of Iso Gatifloxacin-d3. As a deuterated analog of a potent fluoroquinolone antibiotic, this compound requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. The procedures outlined below are designed to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Understanding the Hazard: A Proactive Approach to Safety

Iso Gatifloxacin-d3, like its parent compound Gatifloxacin, should be handled as a potent pharmaceutical ingredient. The primary risks associated with fluoroquinolones in a laboratory setting are exposure through inhalation, dermal contact, and ingestion.[1][2][3] While systemic toxicity data for Gatifloxacin highlights risks such as dysglycemia (abnormal blood glucose levels) and cardiac effects with oral administration, the primary concern in a laboratory setting when handling the pure compound is its potential for acute toxicity and allergic reactions.[3][4][5][6]

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[7][8][9] This guide serves as a specialized component of such a plan, focusing specifically on Iso Gatifloxacin-d3.

Table 1: Hazard Assessment and Recommended Controls for Iso Gatifloxacin-d3

Hazard RoutePotential EffectsPrimary Engineering ControlEssential Personal Protective Equipment (PPE)
Inhalation Harmful if inhaled; may cause respiratory irritation or allergic reactions.[2][3]Chemical Fume Hood or Containment Isolator[1][10]NIOSH-approved respirator (N95 minimum, PAPR for higher risk)[2][11][12]
Dermal Contact Harmful in contact with skin; may cause irritation or allergic skin reaction.[2][3][13]N/ANitrile rubber gloves (double-gloving recommended)[2][14]
Eye Contact May cause eye irritation.[13]Safety shield on fume hoodSafety glasses with side shields or chemical splash goggles[2]
Ingestion Harmful if swallowed.[1][2]N/ALab coat, disposable gown[2][12]

The First Line of Defense: Engineering Controls

Before any personal protective equipment is considered, appropriate engineering controls must be in place. These controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All procedures involving the handling of powdered Iso Gatifloxacin-d3 or the preparation of its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Containment Isolators (Glove Boxes): For operations involving larger quantities of the compound or procedures with a high potential for generating aerosols (e.g., weighing, milling), a containment isolator or glove box provides a higher level of protection by creating a physical barrier between the operator and the material.[10][15]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is a critical last line of defense. The selection and proper use of PPE are paramount to preventing exposure.

  • Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.[2] Double-gloving provides an extra layer of protection against potential tears or contamination during the doffing process. Change gloves immediately if they become contaminated.

  • Body Protection: A long-sleeved lab coat is the minimum requirement.[2] For procedures with a higher risk of contamination, a disposable gown that closes in the back should be worn over the lab coat.[12] This ensures that any contamination is contained on the disposable layer.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles at all times.[2] If there is a significant risk of splashes, a full-face shield should be used in conjunction with goggles.

  • Respiratory Protection: When handling Iso Gatifloxacin-d3 outside of a primary engineering control like a fume hood or isolator, or if there is a risk of aerosol generation, respiratory protection is mandatory.[12] A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities, a Powered Air-Purifying Respirator (PAPR) offers superior protection.[10][11]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial for preventing cross-contamination.

Donning (Putting On) PPE Protocol
  • Gown/Lab Coat: Put on your lab coat or disposable gown.

  • Respirator: If required, perform a fit check for your respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your first pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) PPE Protocol

This process is designed to systematically remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Gown: Untie the gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Respirator: Remove your respirator.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[16]

Workflow for Safe Handling of Iso Gatifloxacin-d3

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal A Verify Engineering Controls (Fume Hood/Isolator) B Don Appropriate PPE (Double Gloves, Gown, Goggles, Respirator) A->B C Handle Iso Gatifloxacin-d3 (Weighing, Solution Prep) B->C D Decontaminate Work Surfaces C->D E Segregate Waste D->E F Doff PPE Correctly E->F H Dispose of Chemical Waste (Follow Institutional Guidelines) E->H G Dispose of Contaminated PPE as Hazardous Waste F->G I Wash Hands Thoroughly F->I

Caption: Workflow for handling Iso Gatifloxacin-d3.

Emergency Response: Spill and Exposure Management

Spill Cleanup Protocol
  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Assess: Ensure you are wearing the appropriate PPE before addressing the spill.

  • Contain: Cover the spill with an absorbent material (e.g., paper towels or a spill pad), starting from the outside and working inward to prevent spreading.[17][18]

  • Decontaminate: Gently pour a 10% bleach solution over the absorbent material and allow a contact time of at least 20-30 minutes.[18][19]

  • Clean: Collect all contaminated materials using tongs or forceps and place them in a designated hazardous waste container.[18]

  • Rinse: Wipe the spill area with water to remove any residual bleach.[17]

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Personnel Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[13][16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station.[13][16]

  • Inhalation: Move the affected person to fresh air.[2][13]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2][13]

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel. [2][13]

Operational and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental responsibility. Fluoroquinolones are known to be persistent in the environment and can contribute to antibiotic resistance.[20]

  • Contaminated PPE and Materials: All disposable items that have come into contact with Iso Gatifloxacin-d3, including gloves, gowns, absorbent pads, and cleaning materials, must be collected in a clearly labeled hazardous waste container for disposal according to your institution's guidelines.[3]

  • Chemical Waste: Unused Iso Gatifloxacin-d3 and any solutions containing it are considered hazardous chemical waste.[21] These materials should never be disposed of down the drain.[22] Collect all chemical waste in a designated, sealed, and properly labeled container. Follow your institution's hazardous waste disposal procedures, which typically involve incineration by a licensed waste management company.[16][22]

By adhering to these stringent protocols, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research and the environment.

References

  • Vertex AI Search. (2026, January 5). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PMC. (n.d.).
  • Office of Clinical and Research Safety. (n.d.).
  • OSHA. (n.d.).
  • WebMD. (2024, November 17). Gatifloxacin (Zymar, Zymaxid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.
  • ASPR. (n.d.).
  • Esco Pharma. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Allergan. (2018, October 2). Gatifloxacin, Zymaxid Opthalmic Solution 0.
  • Fisher Scientific. (2015, August 24).
  • Benchchem. (n.d.). Safeguarding Research and the Environment: Proper Disposal of Pazufloxacin.
  • Lab Manager. (2025, October 24).
  • Drugs.com. (n.d.). Gatifloxacin Side Effects: Common, Severe, Long Term.
  • OSHA. (n.d.). 1910.
  • Stanford Environmental Health & Safety. (n.d.).
  • CDC. (2024, November 12). Chemical Safety in the Workplace.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Lupin. (2013, April 1).
  • West Virginia University Environmental Health & Safety. (2023, March 6).
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • NIOSH | CDC. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Allied Guru. (2025, November 19). Handling, Cleaning, Decontamination, and Disposal in a Microbiology lab.
  • Fisher Scientific. (n.d.).
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • CloroxPro. (n.d.). Hazardous Drug (HD) Cleaning Protocols.
  • STEMCELL Technologies. (2022, November 16).
  • PMC. (n.d.).
  • OSHA. (n.d.).
  • MDPI. (2021, August 5).
  • Frederick National Laboratory. (n.d.).
  • ChemSafetyPro.COM. (2015, December 30). NIOSH Recommended Exposure Limits (RELs).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.